Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCIKNACBOQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548933 | |
| Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-75-8 | |
| Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility & Solvent Compatibility of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
[1]
Executive Summary & Chemical Profile
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a critical electrophilic intermediate primarily utilized in the synthesis of sulfonylurea herbicides (e.g., Metsulfuron-methyl) and pharmaceutical precursors.[1]
For process chemists and engineers, "solubility" for this compound is not merely a thermodynamic value; it is a kinetic race against degradation. The presence of the highly reactive chlorosulfonyl group (-SO₂Cl) dictates that solvent selection must balance solubilization power with chemical inertness.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate[1][2][3][4]
-
Functional Groups: Methyl ester (hydrolytically sensitive), Sulfonyl chloride (highly moisture/nucleophile sensitive), Methoxy (electron-donating).[1]
-
Physical State: White to pale-yellow crystalline solid.[1]
-
Melting Point: ~50–52°C (based on structural analogues).[1]
Solvent Compatibility & Reactivity Analysis
The solubility of this compound cannot be decoupled from its stability. The electron-donating methoxy group at the 4-position slightly stabilizes the aromatic ring but does not protect the sulfonyl chloride from nucleophilic attack.[1]
Class A: Recommended Solvents (Aprotic & Stable)
These solvents provide high solubility (>200 g/L) and chemical inertness, making them ideal for reaction media and recrystallization.
| Solvent | Solubility Potential | Process Suitability | Technical Notes |
| Dichloromethane (DCM) | Very High | Synthesis / Extraction | Standard solvent for chlorosulfonation.[1] Excellent for keeping the intermediate in solution at low temps. |
| Acetonitrile (MeCN) | High (>500 g/L*) | Amidation Reactions | Evidence:[1] Process data indicates 2.65g dissolves in 5mL MeCN [1].[1] Ideal for subsequent reaction with amines.[1] |
| Ethyl Acetate (EtOAc) | High | Extraction / Washing | Good general-purpose solvent.[1] Must be strictly anhydrous to prevent hydrolysis.[1] |
| Toluene | Moderate-High | Reflux / Azeotrope | Useful for removing trace water via azeotropic distillation before adding the compound.[1] |
Class B: Conditional Solvents (Protic & Reactive)
Use with extreme caution.[1] While solubility is often high, these solvents act as nucleophiles.
-
Methanol / Ethanol: High solubility, but incompatible for storage or heating.[1]
-
Mechanism:[1][4][5][6] Alcoholysis occurs, converting the sulfonyl chloride (-SO₂Cl) to a sulfonate ester (-SO₂OR), effectively destroying the intermediate.[1]
-
Exception: Can be used for rapid, low-temperature crystallization if the crystal lattice formation is faster than the reaction rate (metastable zone width exploitation), but this is risky.
-
Class C: Anti-Solvents (Precipitation Media)
Thermodynamic Solubility Modeling
For process optimization (e.g., cooling crystallization), empirical data should be fitted to the Modified Apelblat Equation . This model accounts for the non-ideal behavior of polar aromatic solutes in organic solvents.
Equation:
Where:
- = Mole fraction solubility[1]
- = Absolute temperature (K)
- = Empirical parameters derived from gravimetric data.
Process Insight: In the absence of specific coefficients for this CAS, use Methyl 2-chlorobenzoate as a structural proxy for initial modeling, but correct for the increased polarity of the -SO₂Cl group (which generally decreases solubility in non-polar solvents compared to the chloro- analog).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Moisture-Excluded)
Standard shake-flask methods fail due to hydrolysis.[1] Use this modified protocol.
-
Preparation: Dry all solvents over 3Å molecular sieves to <50 ppm water content.[1]
-
Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Inerting: Purge headspace with dry Nitrogen (
) or Argon.[1] Seal with a septum.[1] -
Equilibration: Stir at target temperature (
) for 4 hours. -
Sampling:
-
Stop stirring and allow settling for 10 mins.
-
Using a pre-warmed syringe with a 0.45 µm PTFE filter, withdraw 1 mL of supernatant.
-
Immediately dilute into a "quenching solution" (e.g., excess Dimethylamine in Acetonitrile) to convert the reactive chloride to a stable sulfonamide for HPLC analysis.
-
-
Quantification: Measure the concentration of the stable derivative via HPLC-UV.
Protocol B: Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on the intended unit operation.
Caption: Decision matrix for solvent selection balancing solubility limits with chemical stability risks.
Synthesis & Process Implications
The solubility profile directly dictates the industrial synthesis workflow.
-
Chlorosulfonation: The precursor (methyl 3-methoxybenzoate) is reacted with chlorosulfonic acid.[1][7] The product is insoluble in the acidic matrix and is isolated by pouring onto ice [1].
-
Why? The sudden polarity shift and temperature drop force rapid precipitation (Nucleation >> Crystal Growth), trapping the solid before significant hydrolysis occurs.
-
-
Amidation: The wet cake is often dissolved in Acetonitrile or DCM .[1]
-
Data Point: Process patents cite dissolving ~2.65 g of the sulfonyl chloride in 5 mL of acetonitrile (approx 530 g/L) [1]. This confirms very high solubility in polar aprotic solvents.[1]
-
Stability Warning
If the compound must be stored in solution:
-
DCM: Stable for days at 4°C if dry.
-
Acetone: Avoid. Traces of alkali can trigger aldol condensation or reaction with the sulfonyl chloride.
-
DMF: Use with caution; DMF can decompose to form dimethylamine upon heating, which will react with the product to form a sulfonamide impurity.
References
-
Google Patents. Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate (RU2553258C1).[1] Describes the synthesis, isolation via ice-water precipitation, and re-dissolution in acetonitrile.
-
PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate Compound Summary. National Library of Medicine.[1]
-
Sigma-Aldrich. Methyl 4-chlorosulfonylbenzoate Product Sheet. Provides physical property data and handling codes for structurally similar sulfonyl chlorides.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chem960.com [chem960.com]
- 4. Methyl 4-methoxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. jackwestin.com [jackwestin.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Properties, Synthesis, and Applications
Introduction: A Versatile Intermediate in Modern Chemistry
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. Its chemical architecture, featuring a reactive sulfonyl chloride group ortho to a methyl ester and para to an electron-donating methoxy group, makes it a highly valuable and versatile building block. The strategic placement of these functional groups dictates its reactivity, allowing it to serve as a key precursor for the synthesis of a wide array of more complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its primary applications for professionals in the chemical sciences.
Core Physicochemical Data and Safety Profile
Accurate data is the foundation of reproducible science. The fundamental properties of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate are summarized below.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₅S | [1][2] |
| Molecular Weight | 264.68 g/mol | [2] |
| Exact Mass | 263.986 Da | [1] |
| CAS Number | 108318-75-8 | [1][2] |
| Physical State | Solid | [3] |
| Synonyms | 2-(Chlorosulfonyl)-4-methoxybenzoic acid methyl ester | [1] |
Critical Safety and Handling Protocols
As a Senior Application Scientist, it is imperative to emphasize that the utility of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is matched by its hazardous nature. Strict adherence to safety protocols is non-negotiable.
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage[3][4][5]. The sulfonyl chloride moiety can hydrolyze upon contact with moisture on skin or mucous membranes, releasing hydrochloric acid and sulfuric acid, leading to severe chemical burns.
-
Water Reactivity: The compound reacts violently with water[3][4]. This is a critical handling consideration. The reaction is highly exothermic and liberates toxic gas (HCl). Therefore, all experiments must be conducted under anhydrous conditions, and the compound must be stored in a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection at all times[1][4]. Handling should occur exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors[1].
-
Storage: Store locked up in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents[4].
Synthesis: The Chlorosulfonation Pathway
The most common and effective method for preparing Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is through the electrophilic aromatic substitution of its precursor, methyl 4-methoxybenzoate.
Mechanistic Rationale
The synthesis hinges on the reaction between the electron-rich aromatic ring of methyl 4-methoxybenzoate and a powerful electrophile, chlorosulfonic acid (HSO₃Cl). The methoxy group (-OCH₃) is a strong activating group, donating electron density to the benzene ring and making it more susceptible to electrophilic attack. It directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester group, substitution occurs at the ortho position.
Experimental Protocol: Synthesis of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
This protocol is a self-validating system designed for a laboratory setting. The causality for each step is explained to ensure both safety and success.
Reagents and Equipment:
-
Methyl 4-methoxybenzoate
-
Chlorosulfonic acid (freshly distilled is preferred)
-
Crushed ice
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a fume hood, place a three-necked round-bottom flask in an ice bath. Equip it with a magnetic stirrer and a dropping funnel. Add a significant molar excess (e.g., 4-5 equivalents) of chlorosulfonic acid to the flask.
-
Causality: Using excess chlorosulfonic acid serves two purposes: it acts as both the reagent and the solvent, driving the reaction to completion. The ice bath is critical to control the highly exothermic nature of the subsequent addition and the reaction itself[6].
-
-
Substrate Addition: Begin stirring the chlorosulfonic acid and, using the dropping funnel, add methyl 4-methoxybenzoate dropwise to the flask at a rate that maintains the internal temperature below 10°C.
-
Causality: Slow, controlled addition is paramount to prevent a runaway reaction and ensure selective monosulfonation.
-
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-60°C) for 2-3 hours to ensure the reaction goes to completion[6].
-
Causality: Gentle heating provides the necessary activation energy for the substitution after the initial controlled addition.
-
-
Workup and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.
-
Causality: This step is the workup. It safely quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid. The desired product, being organic and less soluble in the aqueous acidic medium, precipitates out of the solution[6].
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid copiously with cold water until the filtrate is neutral to pH paper.
-
Causality: Washing removes residual acids (sulfuric and hydrochloric), which is essential for the stability and purity of the final product.
-
-
Drying: Dry the product thoroughly, preferably in a vacuum desiccator over a drying agent like P₂O₅.
-
Causality: Complete removal of water is crucial as the product is water-reactive.
-
Visualization of Synthesis and Application Workflow
The following diagram illustrates the logical flow from the starting material to the target compound and its subsequent conversion into a bioactive sulfonamide.
Caption: Workflow from precursor to the title compound and its application.
Key Applications in Research and Drug Development
The reactivity of the sulfonyl chloride group is the cornerstone of this compound's utility.
Cornerstone of Sulfonamide Synthesis
The primary application of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is in the synthesis of sulfonamides. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by primary or secondary amines. This reaction forms a stable sulfonamide bond (-SO₂-NR₂), a key functional group in a vast number of pharmaceuticals. This reactivity makes the title compound a pivotal intermediate in the construction of novel drug candidates[7].
Agrochemical Development
Beyond pharmaceuticals, this compound serves as an important synthon in the agricultural sector for the synthesis of sulfonylurea herbicides[7]. These herbicides are highly effective at controlling weed growth in various crops. The synthesis pathway leverages the same core reactivity of the sulfonyl chloride group to build the final active herbicidal agents.
Probe for Medicinal Chemistry and Enzyme Inhibition
In modern drug discovery, reactive fragments are often used to identify and validate biological targets. Methyl 2-(chlorosulfonyl)-4-methoxybenzoate can act as such a probe. For instance, it has been identified as a potential building block for inhibitors of carbonic anhydrase (CA) isozymes, which are important targets for conditions like glaucoma[7]. The sulfonyl chloride can form covalent bonds with nucleophilic residues within an enzyme's active site, enabling researchers to study enzyme mechanisms and develop potent, targeted inhibitors.
Conclusion
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a powerful and versatile chemical intermediate whose value is rooted in the high reactivity of its sulfonyl chloride group. While its hazardous and water-reactive nature demands stringent safety protocols, its role as a key building block in the synthesis of sulfonamides for pharmaceutical and agrochemical applications is well-established. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
-
2-(chlorosulfonyl)-4-methoxybenzoic acid methyl ester.
-
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate.
-
SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate.
-
SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate.
-
Methyl 2-[(chlorosulfonyl)methyl]benzoate.
-
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
-
Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S).
-
SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
-
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate.
-
methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.
-
methyl 4-(chlorosulfonyl)benzoate.
-
2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet.
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
-
Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
Methyl 4-methoxybenzoate.
-
methyl 4-methoxy-2-methylbenzoate.
-
Methyl 4-chlorosulfonylbenzoate.
Sources
- 1. echemi.com [echemi.com]
- 2. 108318-75-8|Methyl 2-(chlorosulfonyl)-4-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 7. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methoxysaccharin and its Derivatives from Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Introduction: The Enduring Relevance of the Saccharin Scaffold in Medicinal Chemistry
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), first discovered in 1879, is widely recognized as the first commercially available artificial sweetener.[1] Beyond its role in the food industry, the inherent chemical stability and rigid, bicyclic structure of the saccharin core have made it a privileged scaffold in medicinal chemistry and drug development. The sulfonamide and lactam moieties within the saccharin structure are capable of engaging in potent noncovalent interactions with biological targets, particularly enzymes.[2] Consequently, saccharin and its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of carbonic anhydrases for cancer therapy, and as potential antibacterial and anti-inflammatory agents.[3][4][5]
The derivatization of the saccharin skeleton, especially on the benzene ring, offers a powerful strategy to modulate its physicochemical properties and biological activity, enabling the development of novel, highly specific therapeutic agents.[2][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methoxysaccharin and its subsequent derivatization, starting from the readily accessible building block, methyl 2-(chlorosulfonyl)-4-methoxybenzoate. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around the saccharin core for the discovery of new bioactive molecules.
Synthetic Strategy Overview
The synthesis of 6-methoxysaccharin derivatives from methyl 2-(chlorosulfonyl)-4-methoxybenzoate follows a logical and efficient three-stage pathway. This strategy is designed to first construct the core saccharin heterocycle and then introduce functionality that allows for a wide range of subsequent chemical modifications.
Figure 1: Overall synthetic workflow. A three-stage process for the synthesis of 6-methoxysaccharin derivatives.
Part 1: Synthesis of the 6-Methoxysaccharin Core
This section details the two-step synthesis of the 6-methoxysaccharin scaffold from the starting sulfonyl chloride.
Step 1: Amidation of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
The initial step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide through reaction with an amine. For the synthesis of the parent 6-methoxysaccharin, ammonia is used. This reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Choice of Amine: Aqueous ammonia is a readily available and inexpensive source of the -NH2 group required for the formation of the primary sulfonamide. The use of an excess of ammonia helps to drive the reaction to completion and neutralize the HCl byproduct.
-
Solvent System: A solvent such as acetonitrile or dioxane is chosen for its ability to dissolve the starting sulfonyl chloride and its miscibility with the aqueous ammonia solution, facilitating a homogenous reaction environment.
-
Temperature Control: The reaction is typically carried out at room temperature. While gentle heating can increase the reaction rate, it is often not necessary and may lead to side reactions.
Experimental Protocol 1: Synthesis of Methyl 4-methoxy-2-sulfamoylbenzoate
-
In a well-ventilated fume hood, dissolve methyl 2-(chlorosulfonyl)-4-methoxybenzoate (1.0 eq) in acetonitrile (5-10 mL per gram of starting material).
-
To the stirred solution, add a 25% (w/w) aqueous solution of ammonia (2.0-3.0 eq) dropwise. An exothermic reaction may be observed. Maintain the temperature below 40 °C, using an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into cold water (20-30 mL per gram of starting material).
-
The product, methyl 4-methoxy-2-sulfamoylbenzoate, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like methanol for higher purity.
Step 2: Intramolecular Cyclization to 6-Methoxysaccharin
The second step is an intramolecular cyclization of the newly formed sulfonamide with the adjacent methyl ester to form the five-membered lactam ring of the saccharin core. This reaction is typically promoted by either acid or base catalysis.
Causality Behind Experimental Choices:
-
Catalyst: While both acid and base can catalyze the cyclization, heating the sulfonamide in a high-boiling point solvent is often sufficient to drive the reaction. The inherent acidity of the sulfonamide proton can facilitate the reaction upon heating.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the intramolecular cyclization and to drive off the methanol byproduct, shifting the equilibrium towards the product.
Experimental Protocol 2: Synthesis of 6-Methoxysaccharin
-
Place methyl 4-methoxy-2-sulfamoylbenzoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid under a nitrogen atmosphere to a temperature of 200-220 °C. The solid will melt and the cyclization reaction will commence with the evolution of methanol.
-
Maintain the temperature for 1-2 hours, or until the evolution of methanol ceases.
-
Allow the reaction mixture to cool to room temperature. The crude 6-methoxysaccharin will solidify.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-methoxysaccharin as a crystalline solid.
Part 2: Derivatization of 6-Methoxysaccharin
The 6-methoxysaccharin core can be further modified to generate a library of derivatives with diverse functionalities. Two key strategies are presented here: demethylation to the versatile 6-hydroxy intermediate and direct functionalization of the saccharin nitrogen.
Strategy 1: Demethylation to 6-Hydroxysaccharin
Cleavage of the methyl ether at the 6-position provides the corresponding 6-hydroxysaccharin. This phenol is a versatile handle for a wide range of subsequent derivatization reactions, such as etherification and esterification.
Causality Behind Experimental Choices:
-
Reagent: Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the C-O bond.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for BBr3 reactions as it is inert to the reagent and allows for reactions to be carried out at low temperatures.
-
Temperature Control: The reaction is initiated at low temperatures (e.g., -78 °C) to control the reactivity of BBr3 and prevent unwanted side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol 3: Synthesis of 6-Hydroxysaccharin
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxysaccharin (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of boron tribromide (1.5-2.0 eq) in dichloromethane dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol several times to remove boron residues.
-
The crude product can be purified by silica gel column chromatography to afford pure 6-hydroxysaccharin.
Strategy 2: N-Alkylation of 6-Methoxysaccharin
The acidic proton on the sulfonamide nitrogen of the saccharin core can be readily deprotonated with a mild base, and the resulting anion can be alkylated with a variety of electrophiles. This allows for the introduction of diverse substituents at the N-2 position.
Figure 2: General workflow for N-alkylation of 6-methoxysaccharin.
Experimental Protocol 4: General Procedure for N-Alkylation
-
To a solution of 6-methoxysaccharin (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated 6-methoxysaccharin derivative.
Data Summary
The following table provides representative data for the key compounds in this synthetic pathway. The exact yields and spectroscopic data may vary depending on the specific reaction conditions and the purity of the reagents used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 4-methoxy-2-sulfamoylbenzoate | C₉H₁₁NO₅S | 245.25 | 85-95 | 7.8-8.0 (d, 1H), 7.2-7.4 (m, 2H), 5.5-6.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) |
| 6-Methoxysaccharin | C₈H₇NO₄S | 213.21 | 70-85 | 11.0-11.5 (br s, 1H, NH), 7.8-8.0 (d, 1H), 7.3-7.5 (m, 2H), 3.9 (s, 3H, OCH₃) |
| 6-Hydroxysaccharin | C₇H₅NO₄S | 199.18 | 60-75 | 11.0-11.5 (br s, 1H, NH), 9.5-10.0 (br s, 1H, OH), 7.6-7.8 (d, 1H), 7.1-7.3 (m, 2H) |
| N-Benzyl-6-methoxysaccharin | C₁₅H₁₃NO₄S | 303.33 | 80-90 | 7.8-8.0 (d, 1H), 7.2-7.5 (m, 7H), 4.9 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃) |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), and by melting point analysis where applicable. The provided spectroscopic data in the summary table serves as a reference for validation.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis of 6-methoxysaccharin and its derivatives from methyl 2-(chlorosulfonyl)-4-methoxybenzoate. By following these protocols, researchers can efficiently access a range of novel saccharin analogues for evaluation in drug discovery and development programs. The versatility of the saccharin scaffold, combined with the strategic derivatization possibilities outlined, offers a rich platform for the generation of new chemical entities with potentially valuable biological activities.
References
- Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3, 62-68.
- Banerjee, B., Bhardwaj, V., Kaur, A., Kaur, G., & Singh, A. (2019). Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis. Current Organic Chemistry, 23(28), 3191-3205.
- El-Faham, A., et al. (2022).
- Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 1-13.
- Rankin, G. M., & Poulsen, S.-A. (2017).
- Saeed, S., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379.
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The discovery of saccharin. (n.d.). American Chemical Society. Retrieved from [Link]
- Trivedi, R., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37311-37332.
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American Chemical Society. (2019, December 18). Artificial sweetener derivatives show improved activity against tumor-associated enzymes. ScienceDaily. Retrieved February 20, 2026 from
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PubChem. (n.d.). Methyl 2-(aminosulfonyl)benzoate. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Saccharin. Retrieved February 20, 2026, from [Link]
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ScienceDirect. (n.d.). Arenesulfonic Acid Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b. Retrieved February 20, 2026, from [Link]
- U.S. Patent No. 4,076,721. (1978). Process for producing saccharin.
- U.S. Patent No. 4,116,964. (1978). 2-[(N-2-pyridylcarbamoyl)methyl]saccharin.
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Saccharin and its Derivatives. In The Chemistry of Heterocyclic Compounds, Volume 62: Advances in Heterocyclic Chemistry (Vol. 90, pp. 65-153). Academic Press.
- Winum, J.-Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with N-substituted saccharins. Bioorganic & Medicinal Chemistry Letters, 15(7), 1683-1686.
-
Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]
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Application Note & Protocol: Synthesis of N-Substituted Methyl 4-Methoxy-2-(sulfamoyl)benzoates via Reaction with Primary Amines
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical task in drug discovery and lead optimization. The reaction between a sulfonyl chloride and a primary amine is the most classic and widely employed method for constructing the robust S-N bond that defines this functional group.[3][4]
This document provides a detailed technical guide for the reaction of methyl 2-(chlorosulfonyl)-4-methoxybenzoate with primary amines. This specific aryl sulfonyl chloride is a valuable bifunctional building block, featuring an electrophilic sulfonyl chloride for amine coupling and an ester group that can be further modified. The methoxy substituent influences the electronic properties and reactivity of the aromatic ring. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss critical parameters, and offer guidance on troubleshooting and product characterization.
Reaction Principle and Mechanism
The formation of a sulfonamide from methyl 2-(chlorosulfonyl)-4-methoxybenzoate and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5] The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, a good leaving group, to re-form the sulfur-oxygen double bonds.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][6] This step is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of sulfonamide synthesis.
Critical Experimental Parameters & Rationale
The success and efficiency of this synthesis hinge on the careful control of several key parameters. Understanding the reasoning behind these choices is essential for optimization and troubleshooting.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are highly recommended.[6]
-
Rationale: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[6] The use of anhydrous solvents and glassware, preferably under an inert atmosphere (e.g., Nitrogen or Argon), is critical to prevent this side reaction and maximize yield. Protic solvents like alcohols should be avoided as they can compete with the amine to form sulfonate esters.[6]
-
-
Base Stoichiometry and Type: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential. Typically, 1.1 to 1.5 equivalents relative to the sulfonyl chloride are used.[6]
-
Rationale: The primary role of the base is to scavenge the HCl produced. Without a base, the reaction stalls. An excess is used to ensure complete neutralization. Using a primary or secondary amine as the base is not advisable as it would also react with the sulfonyl chloride.
-
-
Temperature Control: The reaction is typically initiated at 0 °C (ice bath) and then allowed to warm to room temperature.[5]
-
Rationale: The reaction between a sulfonyl chloride and an amine is often exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize potential side reactions. A common side reaction, especially with primary amines, is di-sulfonylation, where the N-H of the newly formed sulfonamide reacts with a second molecule of sulfonyl chloride.[6] Low-temperature addition of the sulfonyl chloride mitigates this risk.
-
-
Reagent Stoichiometry: A slight excess of the amine (1.05-1.2 equivalents) relative to the sulfonyl chloride is often employed.
-
Rationale: Using a small excess of the more easily removed reagent (the amine) can help drive the reaction to completion, ensuring that the more valuable sulfonyl chloride is fully consumed. Excess amine and the protonated base are readily removed during the acidic workup wash.
-
Detailed Experimental Protocol
This protocol provides a general and robust method for the synthesis of N-substituted methyl 4-methoxy-2-(sulfamoyl)benzoates.
Materials and Reagents:
-
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (1.0 eq)
-
Primary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve methyl 2-(chlorosulfonyl)-4-methoxybenzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[6]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting sulfonyl chloride is consumed.[5][6]
-
Workup - Quenching and Washing: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure sulfonamide product.[1]
Experimental Workflow Visualization
The overall process from setup to final analysis is summarized in the following workflow diagram.
Caption: Standard workflow for synthesis and purification.
Data Presentation & Expected Outcomes
The reaction of methyl 2-(chlorosulfonyl)-4-methoxybenzoate with various primary amines is generally efficient. The table below summarizes typical reaction parameters and expected outcomes.
| Amine Type | Example | Relative Reactivity | Typical Reaction Time | Expected Yield | Purification Notes |
| Aliphatic (Primary) | Benzylamine | High | 2-6 hours | 85-95% | Product is often crystalline and can be purified by recrystallization. |
| Aliphatic (Sterically Hindered) | tert-Butylamine | Low | 12-24 hours | 40-60% | Reaction may require gentle heating. Chromatography is often necessary. |
| Aniline (Electron-Rich) | p-Anisidine | Moderate | 4-8 hours | 80-90% | Generally clean reactions. Product is typically a solid.[7] |
| Aniline (Electron-Poor) | p-Nitroaniline | Very Low | 18-36 hours | 20-50% | Reduced nucleophilicity of the amine requires longer reaction times or heating. |
Characterization of the Final Product
Unambiguous characterization of the synthesized sulfonamide is crucial. The following spectroscopic methods are standard.
-
¹H NMR Spectroscopy: Look for a characteristic singlet or triplet for the sulfonamide N-H proton (typically δ 8-10 ppm), signals for the aromatic protons, a singlet for the methoxy group (-OCH₃) around δ 3.8-4.0 ppm, and a singlet for the methyl ester (-COOCH₃) protons.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key stretches include the N-H stretch (broad, ~3350-3250 cm⁻¹), strong asymmetric and symmetric S=O stretches (around 1340-1320 cm⁻¹ and 1160-1150 cm⁻¹, respectively), and the C=O stretch of the ester (around 1720 cm⁻¹).[8][10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the amine to the sulfonyl chloride.[11]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture.[6]2. Insufficient or inactive base.3. Amine is not nucleophilic enough. | 1. Use flame-dried glassware, anhydrous solvents, and run under an inert atmosphere.2. Use fresh triethylamine/pyridine and ensure correct stoichiometry.3. For electron-poor amines, consider gentle heating or longer reaction times. |
| Starting Material Remains | 1. Insufficient reaction time.2. Reaction temperature too low. | 1. Continue stirring and monitor by TLC until starting material is consumed.2. Allow the reaction to proceed at room temperature or consider gentle heating (40 °C). |
| Multiple Products (TLC) | 1. Di-sulfonylation byproduct formation.[6]2. Formation of sulfonate ester from alcohol impurity.[6] | 1. Ensure dropwise addition of sulfonyl chloride at 0 °C. Use a slight excess of the amine, not the sulfonyl chloride.2. Use high-purity aprotic solvents. |
Safety Precautions
-
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Sulfonyl chlorides are corrosive and lachrymatory. They react with water to release HCl gas. Handle only in a well-ventilated fume hood.[12]
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and primary amines can be corrosive and have strong odors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.[12]
References
- Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Wikipedia. Sulfonamide.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- ResearchGate. (2025).
- Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling.
- National Institutes of Health. (PMC).
- De Gruyter. (2005). Infrared and NMR Spectra of Arylsulphonamides.
- Benchchem. (2025). A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide.
- International Journal of Advanced Research in Science, Communication and Technology. (2024).
- ResearchG
- Thieme. (2024).
- Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Benchchem. Methyl 5-(chlorosulfonyl)
- MDPI. (2022).
- PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry.
- Echemi. 2-(chlorosulfonyl)-4-methoxybenzoic acid methyl ester.
- BLD Pharm. 108318-75-8|Methyl 2-(chlorosulfonyl)
- PubChemLite. Methyl 4-(chlorosulfonyl)
- Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
- ResearchGate. (2018).
- CymitQuimica.
- Benchchem. (2025).
- Google Patents. (2011).
- Eureka. (2016).
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- 5. benchchem.com [benchchem.com]
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- 7. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
- 8. rsc.org [rsc.org]
- 9. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
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Synthesis of Sulfonylurea Herbicides via Benzoate Intermediates: A Detailed Guide for Researchers
Introduction: The Significance of Sulfonylurea Herbicides and the Benzoate Synthesis Pathway
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in mammals, conferring a high degree of safety.[2]
This document provides a comprehensive guide for the synthesis of sulfonylurea herbicides, with a particular focus on a synthetic route that proceeds through a key benzoate intermediate. This pathway offers a versatile and efficient method for the preparation of a wide range of sulfonylurea analogues. We will delve into the detailed reaction mechanisms, provide step-by-step experimental protocols, and discuss the critical considerations for each synthetic stage, from the preparation of the initial benzoate precursors to the final purification and characterization of the target herbicide. The synthesis of Metsulfuron-methyl will be used as a representative example to illustrate the practical application of these protocols.
PART 1: The Core Synthetic Strategy: A Mechanistic Overview
The synthesis of sulfonylurea herbicides via benzoate intermediates typically involves a three-stage process. The overall workflow is designed to first construct the sulfonyl isocyanate moiety attached to the benzoate ring, which then serves as a highly reactive electrophile for the final coupling with a heterocyclic amine.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of sulfonylurea herbicides via benzoate intermediates.
Mechanistic Insights
The key chemical transformation in this synthesis is the formation of the sulfonylurea bridge. This is typically achieved by the nucleophilic addition of a heterocyclic amine to a sulfonyl isocyanate. The reactivity of the isocyanate group is central to the success of this coupling reaction.
Reaction Mechanism: Sulfonylurea Bridge Formation
Caption: General reaction mechanism for the formation of the sulfonylurea bridge.
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a model sulfonylurea herbicide, Metsulfuron-methyl, using the benzoate intermediate pathway.
Protocol 1: Synthesis of Methyl 2-Sulfamoylbenzoate
This initial stage involves the conversion of a readily available starting material, such as methyl anthranilate, into the corresponding sulfonamide. This transformation is a critical first step in building the sulfonylurea backbone.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Methyl Anthranilate | 1.0 eq | |
| Hydrochloric Acid (conc.) | 3.0 eq | |
| Sodium Nitrite | 1.1 eq | Prepare as a cold aqueous solution |
| Sulfur Dioxide | Excess | Gas |
| Copper(I) Chloride | Catalytic | |
| Ammonia (aq. solution) | Excess | |
| Diethyl Ether | As needed for extraction | |
| Anhydrous Sodium Sulfate | As needed for drying |
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C, dissolve methyl anthranilate in a mixture of concentrated hydrochloric acid and water. Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sulfonylation: In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by a small amount of copper(I) chloride. Add the previously prepared cold diazonium salt solution to this mixture in a dropwise manner. The reaction is typically exothermic and should be controlled to maintain a temperature below 10 °C.
-
Ammonolysis: After the addition is complete, stir the reaction mixture for 1-2 hours. Then, carefully pour the mixture into an excess of cold concentrated aqueous ammonia. This will neutralize the acid and convert the sulfonyl chloride to the sulfonamide.
-
Workup and Isolation: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude methyl 2-sulfamoylbenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white solid.
Protocol 2: Synthesis of Methyl 2-(isocyanatosulfonyl)benzoate
This stage involves the conversion of the sulfonamide to the highly reactive sulfonyl isocyanate. This is a critical step, and the handling of the reagents requires strict safety precautions.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Methyl 2-Sulfamoylbenzoate | 1.0 eq | |
| Phosgene (or a phosgene equivalent like triphosgene) | 1.2-1.5 eq | EXTREME CAUTION: Highly Toxic |
| Dry Toluene | As needed for solvent | |
| Inert Gas (Nitrogen or Argon) | For maintaining an inert atmosphere |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, suspend methyl 2-sulfamoylbenzoate in dry toluene under an inert atmosphere.
-
Phosgenation: Carefully introduce a solution of phosgene in toluene (or a solution of triphosgene) to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., 80-110 °C) and monitored for the evolution of HCl gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by the cessation of HCl evolution and by techniques such as FT-IR spectroscopy, looking for the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹.
-
Isolation of the Intermediate: Once the reaction is complete, the excess phosgene and solvent are carefully removed under reduced pressure. The resulting crude methyl 2-(isocyanatosulfonyl)benzoate is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Protocol 3: Synthesis of Metsulfuron-methyl
This final stage involves the coupling of the sulfonyl isocyanate intermediate with the appropriate heterocyclic amine to form the desired sulfonylurea herbicide.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Methyl 2-(isocyanatosulfonyl)benzoate | 1.0 eq | From Protocol 2 |
| 2-Amino-4,6-dimethoxypyrimidine | 1.0 eq | |
| Dry Acetonitrile | As needed for solvent | |
| Triethylamine | Catalytic | |
| Inert Gas (Nitrogen or Argon) | For maintaining an inert atmosphere |
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in dry acetonitrile.
-
Coupling Reaction: To this solution, add a solution of methyl 2-(isocyanatosulfonyl)benzoate in dry acetonitrile dropwise at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. The solid product is collected by filtration.
-
Purification: The crude Metsulfuron-methyl can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a pure, crystalline product.
PART 3: Product Characterization
Thorough characterization of the synthesized sulfonylurea herbicide is essential to confirm its identity and purity. The following analytical techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule. For Metsulfuron-methyl, characteristic peaks would include those for the aromatic protons of the benzoate ring, the methoxy groups on both the benzoate and pyrimidine rings, the methyl group on the pyrimidine ring, and the NH protons of the sulfonylurea bridge.[1][3]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[1][3]
Expected ¹H NMR Data for Metsulfuron-methyl (in DMSO-d₆): (Note: Chemical shifts are approximate and can vary slightly)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.7 - 8.2 | m |
| OCH₃ (ester) | ~3.8 | s |
| OCH₃ (pyrimidine) | ~4.0 | s |
| CH₃ (pyrimidine) | ~2.5 | s |
| NH | 11.1, 12.5 | br s |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for analyzing sulfonylurea herbicides.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the C=O of the ester and urea, the S=O of the sulfonyl group, and the N-H bonds of the urea linkage.
Safety Considerations
The synthesis of sulfonylurea herbicides involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosgene and its derivatives: These are extremely toxic and require specialized handling procedures.[6] Always work in a certified fume hood and have an appropriate neutralization solution readily available.
-
Isocyanates: These compounds are potent respiratory and skin sensitizers.[7][8][9] Avoid inhalation of vapors and direct skin contact. Use of appropriate gloves and respiratory protection is mandatory.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Handle them with care and avoid sources of ignition.
Conclusion
The synthesis of sulfonylurea herbicides using benzoate intermediates is a robust and adaptable method for accessing a diverse range of these important agrochemicals. By understanding the underlying reaction mechanisms and adhering to detailed experimental protocols and safety precautions, researchers can successfully synthesize and characterize these complex molecules. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and agricultural chemistry.
References
-
Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Publishing. (2024). Available at: [Link]
-
Metsulfuron-methyl. PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Isocyanates: Working Safely. California Department of Public Health. (2014). Available at: [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lewellyn Technology. (2018). Available at: [Link]
-
Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 388(5-6), 1265–1273. Available at: [Link]
-
Crystal structures of herbicide-detoxifying esterase reveal a lid loop affecting substrate binding and activity. Nature Communications. (2023). Available at: [Link]
-
The biosynthesis of methyl anthranilate from anthranilic acid can proceed over two pathways. ResearchGate. Available at: [Link]
- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Google Patents. (2016).
-
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. Available at: [Link]
-
Safe Use of Di-Isocyanates. Health and Safety Authority. Available at: [Link]
-
Recrystallization (chemistry). EBSCO Information Services. Available at: [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. (2020). Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. (2010). Available at: [Link]
-
Phosgene - HAZARD SUMMARY. New Jersey Department of Health. (2004). Available at: [Link]
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents. (2016).
-
Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology. (2019). Available at: [Link]
-
Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. (2000). Available at: [Link]
-
Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie waters. PubMed. (2010). Available at: [Link]
-
Determination of four sulfonylurea herbicides in tea by matrix solid-phase dispersion cleanup followed by dispersive liquid-liquid microextraction. PubMed. (2014). Available at: [Link]
-
Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS. (2000). Available at: [Link]
-
In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties. Royal Society of Chemistry. (2024). Available at: [Link]
-
Trace Analysis of Sulfonylurea Herbicides in Water: Extraction and Purification by a Carbograph 4 Cartridge, Followed by Liquid Chromatography with UV Detection, and Confirmatory Analysis by an Electrospray/Mass Detector. ACS Publications. (1998). Available at: [Link]
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. Available at: [Link]
-
2,4-dimethoxybenzonitrile. Organic Syntheses. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. (2021). Available at: [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents. (2013).
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. (2020).
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- 1. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01725K [pubs.rsc.org]
- 4. Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie waters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Application Note: A Detailed Protocol for the Synthesis of N-Substituted Sulfonamides from Methyl 2-Chlorosulfonyl-4-methoxybenzoate
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides, a critical pharmacophore in drug discovery, using methyl 2-chlorosulfonyl-4-methoxybenzoate as a key starting material.[1][2] The document outlines the underlying reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this note emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Significance
The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3][4] Its prevalence stems from its ability to act as a potent zinc-binding group, often targeting the active sites of metalloenzymes.[5] Methyl 2-chlorosulfonyl-4-methoxybenzoate is a versatile bifunctional reagent, incorporating an electrophilic sulfonyl chloride and an ester moiety, making it an attractive building block for creating diverse chemical libraries for drug screening.
The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7][8][9] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[5][8] This application note will detail a robust protocol for this transformation, providing insights into process optimization and control.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom. This is followed by the elimination of a chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like pyridine or triethylamine, is added to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[5][6][10]
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.
-
Deprotonation: The added base (e.g., pyridine) removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the pyridinium hydrochloride salt.[5]
Comprehensive Experimental Protocol
This section provides a self-validating system for the synthesis, purification, and characterization of a representative N-substituted sulfonamide.
Materials and Equipment
Reagents:
-
Methyl 2-chlorosulfonyl-4-methoxybenzoate (1.0 eq)
-
Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)[5]
-
1M Hydrochloric Acid (HCl)[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution[5]
-
Brine (Saturated NaCl Solution)[5]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[5]
-
Silica Gel (for column chromatography)[5]
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)[3]
-
Solvents for recrystallization (e.g., Ethanol/Water)[5]
Equipment:
-
Flame-dried round-bottom flasks and glassware
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)[5]
-
Syringes and needles
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
-
Standard analytical instruments (NMR, MS, IR)
Critical Safety Precautions
-
Sulfonyl Chlorides: Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds.[9] They can release toxic hydrogen chloride gas upon contact with water.[9] Always handle them in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat at all times.[11][12][13]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[13] Store sulfonyl chlorides in tightly sealed containers in a cool, dry place.[11][12][13]
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible.[13] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the chosen primary or secondary amine (1.1 eq) in anhydrous Dichloromethane (DCM).[5]
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution via syringe.[5][10] The use of a non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the sulfonyl chloride.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve methyl 2-chlorosulfonyl-4-methoxybenzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 15-20 minutes using a syringe or a dropping funnel.[5][10] A slow rate of addition is crucial to control the reaction exotherm and to minimize potential side reactions, such as the di-sulfonylation of primary amines.[10]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is complete.
Aqueous Work-up
The work-up procedure is designed to systematically remove the base, unreacted starting materials, and salts.
-
Dilution: Upon completion, dilute the reaction mixture with additional DCM.[5]
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL). This step protonates and removes the excess pyridine base into the aqueous layer.[5]
-
Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any residual acid.[5]
-
Brine Wash: Perform a final wash with brine (1 x 50 mL) to remove the bulk of the dissolved water.[5]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.[5]
Purification and Characterization
Purity is paramount in drug development. The crude product must be purified and its identity confirmed.
Purification:
-
Recrystallization: This is the preferred method for crystalline solids. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the sulfonamide is soluble at high temperatures but has decreased solubility at lower temperatures.[14][15][16] Dissolve the crude product in a minimal amount of the boiling solvent, filter while hot if necessary, and allow to cool slowly to induce crystallization.[15][16]
-
Flash Column Chromatography: For oils or non-crystalline solids, purification on a silica gel column is effective.[3][5] A gradient elution with an ethyl acetate/hexanes mixture is typically used.
Characterization:
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an N-H stretching band for secondary sulfonamides around 3300-3200 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound.[5]
-
Melting Point: A sharp, defined melting point range indicates a high degree of purity for a crystalline product.[5]
Key Process Parameters and Optimization
The success of the sulfonamide synthesis depends on the careful control of several key parameters. Optimizing these variables is essential for achieving high yield and purity.
| Parameter | Recommended Range/Value | Rationale & Optimization Insights |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.0 - 1.2 : 1.0 | A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification. For primary amines, a 1:1 ratio with slow addition can minimize di-sulfonylation.[10] |
| Base (e.g., Pyridine) | 1.5 - 2.0 equivalents | The base must be non-nucleophilic to avoid competing with the amine. It neutralizes the HCl byproduct, preventing protonation of the amine nucleophile.[5][10] An excess ensures complete neutralization. |
| Solvent | Anhydrous Aprotic (DCM, THF) | Aprotic solvents are required as sulfonyl chlorides react with protic solvents like water or alcohols.[10] Anhydrous conditions are critical to prevent hydrolysis of the starting material. |
| Temperature | 0 °C to Room Temp. | The initial addition is performed at 0 °C to control the exothermic reaction.[10] Lower temperatures can enhance selectivity for mono-sulfonylation over di-sulfonylation with primary amines.[10] |
| Rate of Addition | Dropwise over 15-60 min | Slow addition of the sulfonyl chloride maintains its low concentration in the reaction mixture, favoring reaction with the more nucleophilic amine over the sulfonamide anion, thus preventing side reactions.[10] |
Visualized Experimental Workflow
The following diagram provides a high-level overview of the entire synthesis and purification process.
Caption: Generalized workflow for sulfonamide synthesis and purification.
Conclusion
The protocol described provides a reliable and well-documented method for the synthesis of N-substituted sulfonamides from methyl 2-chlorosulfonyl-4-methoxybenzoate. By carefully controlling key parameters such as stoichiometry, temperature, and reagent addition rates, researchers can achieve high yields of pure products. Adherence to the outlined safety precautions is paramount for the safe handling of the reactive intermediates involved. This robust methodology serves as a foundational technique for the generation of diverse sulfonamide libraries essential for modern drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of sulfonamides. RSC Advances.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.
- Royal Society of Chemistry. (2025, August 6).
- Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet.
- Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Studylib. (n.d.). Sulfanilamide Recrystallization Lab: Purification & Technique.
- Reddit. (2015, September 24). Synthesis of a Sulfonamide, why is this step necessary?
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Royal Society of Chemistry. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride Safety Data Sheet.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides.
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
- ACS Omega. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.
- PMC. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- MDPI. (2019, January 11).
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. eurjchem.com [eurjchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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- 14. studylib.net [studylib.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis of Saccharin Analogs via Chlorosulfonyl Benzoates
Executive Summary
This application note details a robust, scalable one-pot protocol for synthesizing
Unlike traditional methods that rely on the
Key Advantages[1][2]
-
Regiocontrol: Exclusive formation of the
-substituted isomer. -
Operational Efficiency: Cascade sulfonamide formation and intramolecular cyclization in a single vessel.
-
Atom Economy: Methanol is the only stoichiometric byproduct.
Scientific Foundation & Mechanism
The Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution cascade. The reaction is biphasic in nature regarding energy barriers:
-
Intermolecular Sulfonylation: The primary amine attacks the highly reactive sulfonyl chloride moiety. This is kinetically rapid and exothermic.
-
Intramolecular Cyclization: The resulting sulfonamide nitrogen, activated by a base, attacks the neighboring methyl ester. This step is thermodynamically driven by the stability of the 5-membered heterocyclic ring but often requires thermal or catalytic activation to reach completion.
Mechanistic Diagram
The following diagram illustrates the transformation from the chlorosulfonyl precursor to the final saccharin scaffold.
Figure 1: Mechanistic pathway showing the two-stage cascade from chlorosulfonyl benzoate to saccharin.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Methyl 2-(chlorosulfonyl)benzoate | 1.0 | Scaffold | Moisture sensitive; store under inert gas. |
| Primary Amine ( | 1.1 | Nucleophile | Dry; water competes for |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; promotes cyclization. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous grade required. |
| DMAP (Optional) | 0.1 | Catalyst | Use if cyclization stalls (steric bulk). |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Methyl 2-(chlorosulfonyl)benzoate (1.0 mmol, 234 mg) and dissolve in anhydrous DCM (5 mL).
-
Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions (hydrolysis).
Step 2: Amine Addition (Sulfonylation)
-
In a separate vial, mix the Primary Amine (1.1 mmol) with Triethylamine (2.5 mmol) in DCM (2 mL).
-
Add the amine/base solution dropwise to the reaction flask over 5–10 minutes.
-
Observation: A white precipitate (TEA·HCl salts) typically forms immediately.
-
Remove the ice bath and stir at Room Temperature (RT) for 1 hour.
Step 3: Cyclization (The "One-Pot" Drive)
-
Check Point (TLC/LCMS): Verify consumption of the sulfonyl chloride. You will likely see the open sulfonamide ester intermediate.
-
To drive cyclization, heat the reaction to Reflux (40°C for DCM) for 2–4 hours.
-
Note: If the amine is electron-deficient (e.g., anilines), cyclization may be slow. Add 10 mol% DMAP to accelerate ring closure [1].
-
-
Monitor until the intermediate ester is fully converted to the lower-polarity saccharin product.
Step 4: Workup & Purification
-
Dilute reaction with DCM (20 mL).
-
Acid Wash: Wash with 1N HCl (2 x 15 mL). Rationale: Removes excess amine, TEA, and DMAP.
-
Wash with Brine (15 mL), dry over
, and concentrate in vacuo. -
Purification: Most analogs crystallize upon trituration with cold Ethanol or Hexanes. If oil remains, purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
Scope and Limitations
The success of the "one-pot" cyclization depends heavily on the nucleophilicity of the amine and the stability of the leaving group (methoxide).
| Substrate Class | Reactivity Profile | Protocol Modification |
| Alkyl Amines (e.g., Benzylamine) | High | Spontaneous cyclization at RT often observed. |
| Anilines (Electron Neutral) | Moderate | Requires Reflux (4-6 hrs). |
| Electron-Poor Anilines (e.g., 4-Nitro) | Low | Requires high-boiling solvent (Toluene, 110°C) or DMAP catalyst. |
| Sterically Hindered (e.g., t-Butyl) | Very Low | May stall at sulfonamide stage. Switch to THF/Reflux. |
Troubleshooting & Quality Control
Self-Validating Checks
-
The "Methanol Check": The reaction releases methanol during cyclization. In a sealed LCMS check, the mass of the intermediate (
) differs from the product ( ) by 32 Da (loss of MeOH).-
Intermediate:
-
Product:
-
-
Moisture Control: If the starting material hydrolyzes, you will see 2-sulfobenzoic acid (highly polar, sticks to baseline). Ensure reagents are dry.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and monitoring of saccharin analogs.
References
-
Solvent-Controlled Chemodivergent Synthesis: Roy, T., Jana, S., & Das, P. (2015).[1] CuF2-Catalyzed Chan–Lam Reaction of Saccharin: Solvent-Controlled Chemodivergent Synthesis of N-Arylsaccharin and Methyl 2-(N-Arylsulfamoyl)benzoates.[1] The Journal of Organic Chemistry, 80(26), 9083–9097.[1] [1]
- General Saccharin Synthesis: Hickenbottom, W. J. (1957). Reactions of Organic Compounds. Longmans, Green and Co.
-
Modern Applications: Groutas, W. C., et al. (2001). Structure-Based Design of Novel Saccharin-Based Inhibitors of Human Leukocyte Elastase. Bioorganic & Medicinal Chemistry, 9(6), 1543-1548.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Topic: Removal of Sulfonic Acid Impurities & Hydrolysis Prevention Document ID: TSC-2025-MCMB-01 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers
Introduction: The Hydrolysis Trap
You are likely here because your Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (hereafter M-CSMB ) is showing significant degradation. The presence of the sulfonic acid impurity (Methyl 2-sulfo-4-methoxybenzoate) is not just a yield loss issue; it is a downstream poison. Sulfonic acids are potent catalysts that can wreak havoc on subsequent nucleophilic substitutions or amidation reactions.
The core challenge with M-CSMB is the "Hydrolysis Trap." The electron-donating methoxy group at the para position (relative to the ester) and the meta position (relative to the sulfonyl group) modulates the electrophilicity of the sulfur, but the sulfonyl chloride moiety remains highly moisture-sensitive. Standard aqueous workups, if performed without strict kinetic control, will accelerate the very hydrolysis you are trying to remove.
This guide provides a self-validating protocol to isolate high-purity M-CSMB , minimizing the sulfonic acid byproduct.
Module 1: Diagnostic & Detection
Before attempting purification, confirm the nature of your impurity. Sulfonic acids are distinct from their chloride precursors in polarity and spectroscopy.
Quick Diagnostic Table
| Feature | Target: Sulfonyl Chloride (M-CSMB) | Impurity: Sulfonic Acid |
| TLC (SiO₂) | High R_f (e.g., 0.4–0.6 in 3:1 Hex/EtOAc) | Baseline (R_f ~ 0.0). Stays at the origin. |
| ¹H-NMR (CDCl₃) | Distinct aromatic splitting.[1] No broad acidic protons. | Significant downfield shift of aromatic protons adjacent to sulfur. Broad acidic proton (often invisible or >10 ppm). |
| Solubility | Soluble in DCM, Toluene, EtOAc. Insoluble in water. | Highly soluble in water, bicarbonate, and polar alcohols. |
| Physical State | White to off-white crystalline solid. | Often a hygroscopic gum or oil if not a salt. |
The "Baseline" Test
Run a TLC in 20% Ethyl Acetate in Hexanes .
-
Result: If you see a dark spot or streak remaining at the spotting line (baseline), you have significant sulfonic acid contamination.
Module 2: The "Golden Path" Purification Protocol
Warning: Do NOT use silica gel chromatography unless absolutely necessary. Silica is naturally acidic and contains adsorbed water, which will degrade M-CSMB during elution [1].
Workflow Visualization: The Decision Tree
Caption: Decision tree for isolating M-CSMB based on the physical state of the crude quench.
Protocol A: Liquid-Liquid Extraction (The Kinetic Wash)
Use this if your product is in solution (DCM, EtOAc) and contains sulfonic acid.
The Science: We rely on the Arrhenius equation . By lowering the temperature to 0°C, we drastically reduce the rate of hydrolysis (
-
Dissolution: Dissolve crude M-CSMB in Dichloromethane (DCM) . Avoid Ethers if possible (they hold water).
-
Thermal Control: Cool the organic phase to 0°C in an ice bath.
-
The Wash (Critical):
-
Prepare Ice-Cold Saturated Brine .
-
Wash the organic layer quickly (contact time < 2 mins) with the cold brine.
-
Why Brine? The ionic strength helps break emulsions and "salts out" the organic product, preventing it from partitioning into the water, while the highly polar sulfonic acid prefers the aqueous phase.
-
-
Drying: Separate layers immediately. Dry the organic layer over Anhydrous MgSO₄ (Magnesium Sulfate) for 10 minutes.
-
Note: MgSO₄ is preferred over Na₂SO₄ here because it acts faster and has a slightly acidic character, which is better for sulfonyl chlorides than basic drying agents.
-
-
Concentration: Filter and concentrate in vacuo. Do not exceed 30°C water bath temperature.
Protocol B: Recrystallization (The Polishing Step)
Use this if Extraction (Protocol A) leaves residual acid or if the product is solid but impure.
Recommended Solvent System: Toluene / Hexane or DCM / Hexane [2].
-
Dissolve: Dissolve the crude solid in the minimum amount of warm Toluene (approx 35-40°C). Do not boil (boiling toluene is >110°C and will cause thermal decomposition).
-
Precipitate: Slowly add Hexane (anti-solvent) dropwise until persistent cloudiness appears.
-
Crystallize: Allow the mixture to cool to room temperature, then place in a -20°C freezer for 2 hours.
-
Harvest: Filter the white crystals rapidly. Wash with cold Hexane .
-
Dry: Vacuum dry.
Module 3: Troubleshooting & FAQs
Q1: I see a "baseline streak" on TLC even after washing. Why?
A: You likely have autocatalytic hydrolysis . As the sulfonyl chloride hydrolyzes, it produces HCl and Sulfonic Acid.[2] Both are acidic. This acidity catalyzes further hydrolysis.[3]
-
Fix: You must break the cycle. Perform the Protocol A wash again, but this time, add a very small amount of cold 5% NaHCO₃ (Sodium Bicarbonate) to the first wash.
-
Risk: Base also catalyzes hydrolysis. You must work extremely fast (mix for 30 seconds, separate immediately) at 0°C .
Q2: My product is "oiling out" during recrystallization.
A: This is common with methoxy-benzoates.
-
Cause: The solution is too concentrated or the anti-solvent (Hexane) was added too quickly.
-
Fix: Re-dissolve the oil by adding a small amount of DCM. Then, add the Hexane very slowly with vigorous stirring. Seed the solution with a tiny crystal of pure product if available. Alternatively, switch to DCM/Pentane which allows for lower temperature crystallization.
Q3: Can I use Silica Gel Chromatography?
A: Generally, No .
Silica gel surface is acidic (
-
Exception: If you must use chromatography (e.g., to separate the 4-methoxy isomer from a 5-methoxy impurity), you must:
-
Use a Flash column (run time < 10 mins).
-
Use dry solvents (DCM/Hexane).
-
Neutralize the silica: Pre-wash the column with 1% Triethylamine in Hexane, then flush with pure Hexane before loading your sample. Warning: Excess amine can react with the chloride to form a sulfonamide.
-
Q4: The product turns pink/red upon storage.
A: This indicates decomposition and the formation of quinoid-like species or oxidation of the methoxy group under acidic conditions.
-
Fix: Store the purified solid under Argon/Nitrogen at -20°C . Ensure it is strictly dry. Moisture is the enemy.
Module 4: Mechanism of Failure (Visualized)
Understanding why the impurity forms helps you prevent it.
Caption: Autocatalytic hydrolysis pathway. Note that HCl generation accelerates the degradation loop.
References
-
BenchChem. (2025).[3][4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from (General reference on sulfonyl chloride instability on silica).
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from .
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from .
-
ResearchGate. (2018).[1] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Analogous chemistry for methoxy-sulfonyl benzoates). Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate before handling.
Sources
Recrystallization solvents for purifying methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Technical Support Center: Purification of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Executive Summary & Chemical Profile
Subject: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate CAS: 108318-75-8 (and related isomers) Class: Sulfonyl Chloride / Benzoate Ester Critical Sensitivity: High Moisture Sensitivity. The chlorosulfonyl moiety (-SO₂Cl) rapidly hydrolyzes to the corresponding sulfonic acid (-SO₃H) in the presence of water or nucleophilic solvents (alcohols, amines), releasing HCl.
Support Scope: This guide addresses the purification of the title compound via recrystallization. Due to its high reactivity, standard "textbook" recrystallization using alcohols is strictly contraindicated . The protocols below prioritize anhydrous, non-nucleophilic solvent systems to preserve the pharmacophore.
Solvent Selection Matrix
Q: Why can't I use Methanol or Ethanol? They are standard recrystallization solvents. A: You must never use protic solvents (Methanol, Ethanol, Water) for this compound.
-
Mechanism of Failure: Alcohols act as nucleophiles, attacking the sulfur atom. This converts your desired sulfonyl chloride into a sulfonate ester (e.g., methyl sulfonate) or hydrolyzes it to the sulfonic acid.
-
Result: Loss of yield, formation of new impurities, and generation of HCl gas.
Recommended Solvent Systems The following table summarizes the physicochemical compatibility for this specific molecule.
| Solvent System | Role | Suitability | Operational Notes |
| Toluene | Primary Solvent | Excellent | Dissolves the ester well at 60-70°C; poor solubility at 0°C. High boiling point allows effective dissolution. |
| Dichloromethane (DCM) | Primary Solvent | Good | Good for low-temperature precipitation but too volatile for hot filtration. Use in combination with Hexane.[1] |
| n-Heptane / Hexane | Anti-Solvent | Excellent | Induces crystallization when added to a saturated Toluene or DCM solution. |
| Ethyl Acetate | Primary Solvent | Moderate | Use only if strictly anhydrous. Commercial EtOAc often contains water/ethanol traces which degrade the product. |
| Chlorobenzene | Primary Solvent | High | Excellent for very impure crude; higher boiling point allows for better impurity solubilization. |
Validated Purification Protocols
Method A: The Toluene/Heptane Thermal Cycle (Preferred)
Best for: Removing polar impurities (sulfonic acids) and non-polar tars.
-
Preparation: Dry all glassware in an oven at 120°C. Flush with Nitrogen (
). -
Dissolution:
-
Place crude solid in a flask.
-
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to 60-70°C with stirring. Do not reflux (to minimize thermal degradation).
-
Note: If black tar remains insoluble, decant the hot clear supernatant into a clean flask.
-
-
Crystallization:
-
Allow the toluene solution to cool slowly to Room Temperature (RT).
-
If no crystals form at RT, add n-Heptane dropwise until a faint turbidity persists.
-
Cool to 0-5°C in an ice bath for 1 hour.
-
-
Isolation:
-
Filter rapidly under a blanket of
or using a drying tube. -
Wash the cake with cold (
) Heptane. -
Vacuum dry at
.
-
Method B: The DCM/Hexane Displacement (Low Temperature)
Best for: Highly thermally unstable batches or "oily" crude products.
-
Dissolution: Dissolve the crude product in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Filtration: If the solution is cloudy (likely sulfonic acid salts), filter through a pad of Celite/silica to clarify.
-
Precipitation:
-
Stir the clear DCM solution vigorously.
-
Slowly add n-Hexane (ratio 1:2 vs DCM) until the solution turns milky.
-
-
Evaporation:
-
Use a rotary evaporator to gently remove the DCM (lower boiling point) under reduced pressure.
-
As DCM leaves, the product will crystallize out of the remaining Hexane.
-
-
Isolation: Filter the white solid and wash with cold Hexane.
Troubleshooting & FAQs
Q: My product turned into a sticky gum/oil instead of crystals. What happened?
-
Cause 1 (Impurity): The presence of the hydrolyzed by-product (sulfonic acid) acts as an emulsifier, preventing crystal lattice formation.
-
Cause 2 (Solvent): You may have used too much solvent or cooled it too quickly ("crashing out").
-
Fix: Re-dissolve the gum in a small amount of DCM. Dry the solution over anhydrous
(to remove trapped water/acid). Filter, then repeat Method B (DCM/Hexane) very slowly. Scratching the glass with a spatula often induces nucleation.
Q: I see a new spot at the baseline on my TLC plate after recrystallization.
-
Diagnosis: Hydrolysis occurred during the process.
-
Reason: Atmospheric moisture entered the flask, or the solvents were "wet."
-
Prevention: Ensure Toluene/Heptane are dried over molecular sieves (3Å or 4Å) for 24 hours before use. Keep the system under a nitrogen atmosphere.
Q: The melting point is lower than the literature value (approx. 50-52°C or higher depending on isomer).
-
Diagnosis: Solvent inclusion or isomer contamination.
-
Fix: Dry the sample under high vacuum for 4 hours to remove trapped toluene. If the MP is still low, the impurity is likely the 3-methoxy or 5-methoxy isomer (depending on synthesis route), which requires column chromatography rather than recrystallization for separation.
Process Logic & Workflow (Graphviz)
The following diagram illustrates the decision logic for purifying this sensitive intermediate.
Caption: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude material.
References
-
Santa Cruz Biotechnology. Methyl 4-(chlorosulfonyl)benzoate Product Data. Retrieved from
-
PubChem. Methyl 4-chloro-2-(chlorosulfonyl)benzoate Compound Summary. Retrieved from
-
Google Patents. Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate (RU2553258C1). (Demonstrates handling of analogous sulfonyl chlorides). Retrieved from
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
University of Rochester. Solvents for Recrystallization. Retrieved from
Sources
Troubleshooting low yields in sulfonamide synthesis with benzoate esters
Topic: Troubleshooting Low Yields in Sulfonamide Synthesis with Benzoate Esters
Introduction
Welcome to the Technical Support Center. You are likely experiencing low yields when attempting to couple a sulfonyl chloride with an amine in the presence of a benzoate ester moiety.
This reaction presents a classic chemoselectivity paradox . While the formation of the sulfonamide bond (
If your yield is low, it is almost certainly due to one of three failure modes:
-
Competitive Aminolysis: The amine attacks the ester carbonyl instead of the sulfonyl sulfur (forming an amide).
-
Hydrolysis: The sulfonyl chloride hydrolyzes to a sulfonic acid before it can react with the amine.[1][2]
-
Base-Mediated Saponification: The base used to scavenge HCl inadvertently hydrolyzes the ester.
Module 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields.
Module 2: The Chemoselectivity Paradox (Mechanism)
To fix the yield, you must understand the competition. A sulfonyl chloride (
The Competing Pathways
-
Pathway A (Desired): Nucleophilic attack on the Sulfur (
-like). This forms the sulfonamide.[3][4][5][6][7]-
Kinetics: Generally fast, but sensitive to steric bulk on the sulfonyl group.
-
-
Pathway B (Undesired): Nucleophilic attack on the Carbonyl (Aminolysis). This forms a benzamide and releases the alcohol.
-
Kinetics: Slower than sulfonylation unless the sulfonyl chloride is deactivated or the reaction temperature is too high.
-
-
Pathway C (Destructive): Hydrolysis.[8] Water attacks the sulfonyl chloride (
) or the ester ( ).-
Cause: Wet solvents or hygroscopic bases.
-
Key Insight: Hard nucleophiles (like primary amines) can attack the "hard" carbonyl carbon if the "soft" sulfur center is sterically hindered or if the reaction energy is too high (high temperature).
Module 3: Troubleshooting Q&A
Issue 1: "I see a new spot that isn't my product, and my ester signals are missing in NMR."
Diagnosis: Aminolysis. Your amine attacked the benzoate ester instead of the sulfonyl chloride.
-
Why it happened: The reaction temperature was likely too high, or you used a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP is notorious for activating esters toward transesterification or aminolysis.
-
The Fix:
-
Remove DMAP: Never use DMAP when a sensitive ester is present [1].
-
Lower Temperature: Run the addition at 0°C or even -10°C. Sulfonylation is much faster than aminolysis at low temperatures.
-
Reverse Addition: Add the amine slowly to a solution of the sulfonyl chloride (excess) to keep the concentration of free amine low relative to the electrophile.
-
Issue 2: "My sulfonyl chloride is gone, but the amine is still there."
Diagnosis: Hydrolysis. The sulfonyl chloride reacted with water before it could find the amine.[2]
-
Why it happened: Sulfonyl chlorides are moisture-sensitive.[1][2] Using "technical grade" solvents or old bases (like wet triethylamine) destroys the reagent.
-
The Fix:
-
Switch Solvent: Use anhydrous DCM (Dichloromethane) or THF.
-
Dry Your Base: Distill Triethylamine (TEA) or Pyridine over KOH, or use fresh bottles stored under inert gas.
-
Avoid Aqueous Workups (Schotten-Baumann): Do not use aqueous NaOH or Na2CO3 methods (Schotten-Baumann conditions) if your yield is low; the hydrolysis rate is too competitive [2].
-
Issue 3: "The reaction is just stuck. Both starting materials are present."
Diagnosis: Deactivation. The sulfonyl chloride is likely electron-rich (e.g., p-methoxy) or sterically hindered, making it sluggish.
-
Why it happened: The electrophilicity of the sulfur is insufficient to overcome the activation energy at low temp.
-
The Fix:
-
Switch Catalyst: Use 4-Methylpyridine N-oxide or nucleophilic catalysis that is specific to sulfur (see Protocol B).
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M) to drive kinetics.
-
Module 4: Experimental Protocols
Protocol A: The "Anhydrous Standard" (High Chemoselectivity)
Best for: Standard substrates where the ester is relatively stable.
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the Amine (1.0 equiv) and Benzoate Ester substrate in anhydrous DCM (0.2 M) .
-
Base: Add Anhydrous Pyridine (3.0 equiv) .
-
Note: Pyridine acts as both base and solvent/catalyst but is less nucleophilic than DMAP.
-
-
Addition: Cool to 0°C . Add Sulfonyl Chloride (1.2 equiv) dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.[1][2] Only warm to Room Temp (RT) if conversion is <50%.
-
Quench: Quench with saturated
(aq). -
Workup: Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over
.
Protocol B: The "Rescue" Method (SuFEx Chemistry)
Best for: Extremely sensitive esters or when sulfonyl chlorides are unstable.
This method utilizes Sulfonyl Fluorides via Sulfur-Fluoride Exchange (SuFEx).[9][10][11][12][13][14] Sulfonyl fluorides are exceptionally stable to hydrolysis and do not react with amines unless activated, offering perfect chemoselectivity over esters [3, 4].
Figure 2: SuFEx workflow for high-fidelity sulfonamide synthesis.
-
Reagents: Use Sulfonyl Fluoride (commercially available or made from chloride + KHF2).
-
Catalyst System: Add Ca(NTf2)2 (5 mol%) and DABCO (2.0 equiv) .
-
Solvent: Acetonitrile or DCM.[2]
-
Procedure: Mix reagents at Room Temperature. The Ca(II) activates the fluoride, allowing the amine to snap into the sulfur center.
-
Advantage: The ester is completely invisible to this reaction conditions.
Module 5: Data Summary & Base Selection
Table 1: Base & Solvent Compatibility Guide
| Base | pKa (conj. acid) | Risk to Benzoate Ester | Recommended Use |
| Pyridine | 5.2 | Low | Standard. Good balance of basicity and low nucleophilicity. |
| Triethylamine (TEA) | 10.7 | Moderate | Good for scavenging HCl, but can promote hydrolysis if wet. |
| DMAP | 9.7 | High | AVOID. Catalyzes ester aminolysis and hydrolysis. |
| Na2CO3 (aq) | 10.3 | Moderate | Avoid. Aqueous conditions promote sulfonyl chloride hydrolysis. |
| DABCO | 8.8 | Low | Excellent for SuFEx; low risk of ester attack. |
References
-
Mahapatra, S., et al. (2020).[6][15] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[13][14] Organic Letters, 22(11), 4389-4394. [Link]
-
Sharpless, K. B., et al. (2014).[12][13] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. impactfactor.org [impactfactor.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Validation & Comparative
1H NMR Spectrum Interpretation of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals.[1]
In drug development, the purity of sulfonyl chlorides is paramount due to their high reactivity and susceptibility to hydrolysis.[2] This guide compares the target molecule's spectral fingerprint against its hydrolysis degradant (sulfonic acid) and regioisomers , providing researchers with a robust method for structural validation.[2]
Key Takeaway: The presence of the sulfonyl chloride group at position 2 creates a unique deshielding environment for the aromatic protons, distinct from its precursors.[2] Successful synthesis is confirmed by the diagnostic H-6 doublet (~8.0 ppm) and the absence of broad acidic protons associated with hydrolysis.
Structural Analysis & Theoretical Shifts
To interpret the spectrum accurately, we must deconstruct the electronic environment of the molecule.
Molecule: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate Molecular Formula: C9H9ClO5S[1]
Electronic Environment
-
Methyl Ester (C-1): Electron-withdrawing group (EWG).[1][2] Deshields ortho protons (H-6).[1]
-
Sulfonyl Chloride (C-2): Strong EWG.[1] Significantly deshields ortho protons (H-3).[1] Moisture sensitive.
-
Methoxy Group (C-4): Electron-donating group (EDG) via resonance.[1][2] Shields ortho protons (H-3, H-5).[1]
Predicted Proton Assignments (CDCl3)[1][3]
| Proton Label | Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Logic |
| H-6 | Ortho to Ester | Doublet (d) | 8.00 - 8.15 ppm | Deshielded by the adjacent ester carbonyl.[1] | |
| H-3 | Ortho to SO2Cl / Ortho to OMe | Doublet (d) | 7.50 - 7.65 ppm | "Isolated" proton.[1] Deshielding (SO2Cl) competes with Shielding (OMe).[1][2] Appears as a sharp doublet (meta coupling).[1] | |
| H-5 | Ortho to OMe | Doublet of Doublets (dd) | 7.00 - 7.15 ppm | Shielded by OMe.[1] Couples ortho to H-6 and meta to H-3.[1] | |
| -COOCH3 | Ester Methyl | Singlet (s) | 3.92 - 3.98 ppm | - | Slightly more deshielded than ether methyl.[1] |
| -OCH3 | Methoxy | Singlet (s) | 3.85 - 3.90 ppm | - | Typical aryl methyl ether shift.[1] |
Comparative Analysis: Target vs. Alternatives
This section distinguishes the target product from common impurities and isomers encountered during synthesis.[2]
Scenario A: Target vs. Hydrolysis Impurity (Quality Control)
Sulfonyl chlorides hydrolyze to sulfonic acids upon exposure to atmospheric moisture.[1][2]
-
Target: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate[1]
-
Alternative (Degradant): Methyl 2-sulfo-4-methoxybenzoate[1]
-
Observation:
-
Broadening: Signals often broaden due to hydrogen bonding of the SO3H group.[2]
-
Acid Peak: Appearance of a broad singlet >10 ppm (SO3H), often exchangeable with D2O.[1][2]
-
Shift Drift: Aromatic protons adjacent to the sulfur group will shift upfield (lower ppm) as SO2Cl converts to SO3H (Cl is more electronegative/withdrawing than OH).[2]
-
-
Scenario B: Target vs. Regioisomer (Synthesis Validation)
If synthesized via chlorosulfonation of methyl 3-methoxybenzoate, the reaction may yield mixtures.
-
Target (2-chlorosulfonyl isomer):
-
Alternative (Regioisomer): Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (Hypothetical alternative path)
Experimental Protocol
Sample Preparation (Critical)
Objective: Prevent in-situ hydrolysis during analysis.
-
Solvent Selection: Use CDCl3 (Chloroform-d) treated with anhydrous K2CO3 or stored over molecular sieves.[1][2]
-
Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.
-
Tube: Use a clean, oven-dried NMR tube. Cap immediately.
Data Acquisition
-
Frequency: 400 MHz or higher recommended to resolve the H-5/H-3 meta coupling.[1]
-
Reference: Calibrate to residual CHCl3 at 7.26 ppm .
Visualization of Logic
The following diagram illustrates the decision logic for validating the structure based on spectral features.
Figure 1: Decision tree for structural validation of methyl 2-(chlorosulfonyl)-4-methoxybenzoate via 1H NMR.
Detailed Spectral Data Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 8.08 | Doublet ( | 1H | H-6 | Most downfield signal due to ester proximity.[1] |
| 7.58 | Doublet ( | 1H | H-3 | Meta-coupled.[1] Positioned between SO2Cl and OMe.[2] |
| 7.05 | dd ( | 1H | H-5 | Upfield due to OMe shielding. Shows both ortho and meta splitting.[4] |
| 3.96 | Singlet | 3H | -COOCH3 | Ester methyl.[1][2] |
| 3.90 | Singlet | 3H | -OCH3 | Methoxy methyl.[1][2] |
Note: Chemical shifts are estimates based on substituent additivity rules and analogous sulfonyl chloride spectra in CDCl3 [1, 2]. Exact values may vary by ±0.05 ppm depending on concentration.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent additivity rules).
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667.[1] [Link] (Reference for solvent impurity handling).[1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanism of chlorosulfonation and regioselectivity).
Sources
High-Fidelity LC-MS Identification of Chlorosulfonyl Benzoate Derivatives: Overcoming Hydrolytic Instability
Topic: Mass spectrometry (LC-MS) identification of chlorosulfonyl benzoate derivatives Content Type: Publish Comparison Guide Persona: Senior Application Scientist
Executive Summary
Chlorosulfonyl benzoate derivatives serve as critical electrophilic building blocks in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. However, their identification via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct analytical paradox: the very reactivity that makes them valuable synthetic intermediates—the electrophilic chlorosulfonyl (
This guide objectively compares the three primary analytical methodologies for identifying these derivatives: Direct Aqueous Analysis , Non-Aqueous APCI , and Pre-Column Derivatization . Based on experimental evidence, we demonstrate why Pre-Column Derivatization is the only self-validating protocol suitable for quantitative rigor in drug development environments.
The Chemical Challenge: The "Phantom" Peak
In a standard LC-MS workflow using water/acetonitrile gradients, chlorosulfonyl benzoates undergo rapid hydrolysis. The chlorine atom is displaced by water, converting the target sulfonyl chloride into its corresponding sulfonic acid.
-
Target Species:
(Chlorosulfonyl benzoate) -
Detected Species:
(Sulfonic acid artifact)
Impact on Data: Analysts often observe a peak with a mass shift of
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of three distinct approaches to analyzing chlorosulfonyl benzoates.
| Feature | Method A: Direct Aqueous LC-MS (ESI) | Method B: Non-Aqueous APCI | Method C: Pre-Column Derivatization (Recommended) |
| Principle | Standard RP-LC with acidic aqueous buffers. | Normal-phase LC with non-protic solvents (Hexane/THF). | Chemical conversion to stable sulfonamide before injection. |
| Analyte Stability | Critical Failure : Rapid hydrolysis to sulfonic acid. | Moderate : Stable only if solvents are strictly anhydrous. | High : Derivative is chemically inert in LC mobile phases. |
| Sensitivity | High (for the hydrolysis product). | Low to Moderate (poor ionization of neutral chlorides). | Excellent (Amine tag enhances ESI response). |
| Quantitation | Impossible for intact chloride. | Difficult (matrix effects, solvent evaporation). | Precise (RSD < 2%). |
| Throughput | High.[1][2][3] | Low (requires dedicated normal-phase system). | High (automated liquid handling compatible). |
Detailed Methodological Protocols
Method A: Direct Aqueous Analysis (The "Negative Control")
Use this method only to confirm the presence of the hydrolyzed sulfonic acid impurity.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[3]
-
Observation: You will likely not see the parent
of the chloride. Instead, you will observe the of the sulfonic acid in negative mode. -
Why it fails: The half-life of benzoyl sulfonyl chlorides in 50% aqueous acetonitrile can be as short as <5 minutes at neutral pH.
Method C: Pre-Column Derivatization (The Gold Standard)
This protocol stabilizes the reactive
Reagents:
-
Quenching Reagent: 2.0 M Diethylamine in Acetonitrile (or Morpholine).
-
Internal Standard: Sulfadimethoxine (optional).
Step-by-Step Protocol:
-
Sample Prep: Dissolve the chlorosulfonyl benzoate sample in anhydrous acetonitrile to a concentration of ~1 mg/mL.
-
Derivatization: Aliquot 100 µL of sample into a vial. Add 100 µL of 2.0 M Diethylamine .
-
Incubation: Vortex for 30 seconds. (Reaction is usually complete instantly, but a 5-minute hold guarantees completion).
-
Quench/Dilution: Dilute 1:10 with water/acetonitrile (50:50) containing 0.1% formic acid.[1][4]
-
LC-MS Analysis: Inject 5 µL onto a standard C18 LC-MS setup.
Data Interpretation:
-
The detected mass will be:
. -
Key Indicator: The resulting sulfonamide is stable for >24 hours in the autosampler, allowing for overnight batch runs.
Visualization: Reaction Pathways & Analytical Logic
The following diagram illustrates the fate of chlorosulfonyl benzoate under different analytical conditions. Note the divergence between the "Artifact" path (Hydrolysis) and the "Valid" path (Derivatization).
Caption: Analytical fate of chlorosulfonyl benzoates. Method A leads to hydrolysis artifacts, while Method C yields a stable surrogate for quantification.
Mass Spectral Interpretation Guide
When analyzing the derivatized product (Method C), specific fragmentation patterns confirm the structure.
-
Isotope Pattern: The distinct Chlorine isotope pattern (
ratio of 3:1) is LOST upon derivatization. This is a confirmation of successful substitution. -
Positive Mode ESI (
):-
Base Peak: Usually the protonated molecular ion of the sulfonamide.
-
Fragment 1: Loss of the amine group (neutral loss).
-
Fragment 2: Cleavage of the
bond, often leaving the benzoyl cation ( ) or the sulfonyl cation ( ).
-
-
Negative Mode ESI (
):-
Often less sensitive for the diethylamine derivative but highly sensitive if the hydrolysis product (sulfonic acid) is present as an impurity.
-
Conclusion
For the rigorous identification of chlorosulfonyl benzoate derivatives, Direct LC-MS is discouraged due to the high rate of hydrolysis which generates misleading data. The Pre-Column Derivatization protocol using a secondary amine (diethylamine) provides a stable, ionizable surrogate that accurately reflects the purity and concentration of the original reactive intermediate.
References
-
Li, W., et al. (2025). "1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds."[5] Journal of Chromatography A. Link
- Context: Establishes the chemistry of sulfonyl chlorides reacting with amines/phenols for MS detection.
-
Vrkoslav, V., et al. (2025). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis." Analytical Chemistry. Link
- Context: Validates the reactivity of 3-(chlorosulfonyl)
-
NIST Mass Spectral Library. "m-(Chlorosulfonyl)benzoic acid Mass Spectrum." NIST Chemistry WebBook.[6] Link
- Context: Reference for the fragmentation of the underiv
-
BenchChem. "A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride." BenchChem Technical Guides. Link
- Context: Provides comparative data on sulfonyl chloride stability and synthesis workflows.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]
Comparative Guide: Reactivity of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate vs. 4-Chlorosulfonyl Analogs
[1][2]
Executive Summary: The "Ortho" Divergence[2]
In the synthesis of sulfonamide-based pharmacophores, the structural positioning of the chlorosulfonyl group relative to the benzoate ester is not merely a regiochemical detail—it is the determinant of the reaction pathway.[1]
This guide compares Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (Target A ) with its 4-chlorosulfonyl analogs (Comparator B ).[2][1]
-
The Critical Distinction: The ortho disposition in Target A enables a rapid intramolecular cyclization upon reaction with primary amines, forming benzisothiazolinone (saccharin-like) scaffolds.[1] In contrast, Comparator B (para-substituted) yields stable, linear sulfonamides .
-
Performance Verdict: Target A requires strictly controlled conditions (low temperature, non-nucleophilic bases) to arrest the reaction at the sulfonamide stage. If the cyclic imide is the desired endpoint, Target A offers a "one-pot" cascade efficiency that B cannot match.[1]
Structural & Electronic Profile
To understand the reactivity differences, we must analyze the electronic environment and steric accessibility of the electrophilic sulfur center.[1]
| Feature | Target A: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | Comparator B: Methyl 4-(chlorosulfonyl)benzoate |
| Substitution Pattern | Ortho-chlorosulfonyl, Para-methoxy | Para-chlorosulfonyl |
| Electronic Effect on SO₂Cl | Inductive Activation: The ortho-ester (EWG) activates the sulfur.[2][1] Meta-Deactivation: The para-methoxy group is meta to the sulfonyl, providing weak inductive deactivation but no resonance stabilization.[2][1] | Conjugative Activation: The para-ester withdraws electron density via resonance, making the sulfur highly electrophilic.[1] |
| Steric Environment | Congested: The adjacent methyl ester creates significant steric bulk around the sulfonyl group. | Accessible: The sulfonyl group is exposed, allowing predictable kinetic behavior. |
| Dominant Reactivity | Dual Electrophile: Contains two electrophilic sites (SO₂Cl and COOMe) in proximity, facilitating annulation. | Single Electrophile: Reacts exclusively at the SO₂Cl (under standard conditions). |
Mechanistic Pathways: The Cyclization Trap
The most frequent failure mode when working with Target A is the unintended formation of the cyclic benzisothiazolinone when a linear sulfonamide is required.
Pathway Visualization
The following diagram illustrates the divergent pathways. While Comparator B stops at the sulfonamide, Target A undergoes a secondary intramolecular nucleophilic acyl substitution.
Figure 1: Divergent reaction pathways.[2][1] Target A tends toward cyclization (Red), while Comparator B yields stable linear products (Green).
Kinetic Analysis
-
Hydrolysis: Target A hydrolyzes 2–5x faster than Comparator B in aqueous media.[1] This is attributed to "steric acceleration," where the relief of steric strain in the transition state (from tetrahedral to trigonal bipyramidal) lowers the activation energy [1].
-
Aminolysis: Both react rapidly with primary amines. However, for Target A , the subsequent cyclization rate (
) is often faster than the initial sulfonylation if the temperature exceeds 0°C, driven by the thermodynamic stability of the 5-membered heterocyclic ring.[1]
Experimental Protocols
Protocol A: Selective Synthesis of Linear Sulfonamides (Target A)
Objective: Prevent cyclization to isolate the methyl 2-sulfamoyl-4-methoxybenzoate.
-
Solvent Selection: Use DCM (Dichloromethane) or THF (anhydrous) . Avoid protic solvents which catalyze proton transfers required for cyclization.
-
Temperature Control: Cool reaction vessel to -10°C to 0°C .
-
Base: Use Pyridine (1.1 eq) or TEA (Triethylamine). Avoid excess base.
-
Addition: Add the amine (0.95 eq) dropwise to the sulfonyl chloride solution. Note: Keeping the sulfonyl chloride in slight excess minimizes the presence of free amine, which can catalyze the cyclization.[1]
-
Quench: Quench immediately with 1N HCl upon consumption of amine (monitor via TLC). Do not allow the reaction to stir overnight.
Protocol B: "One-Pot" Synthesis of Benzisothiazolinones (Target A)
Objective: Exploit the ortho-effect to generate the cyclic scaffold.
-
Solvent: Ethanol or Acetonitrile .
-
Base: Excess Ammonia (aq) or Primary Amine (2.5 eq).
-
Conditions: Stir at Room Temperature for 1 hour, then reflux for 30 minutes.
-
Mechanism: The excess amine acts as both the nucleophile for the sulfur and the base to deprotonate the sulfonamide nitrogen, driving the attack on the ester carbonyl.
-
Workup: Acidify to pH 2 to precipitate the cyclic product.
Comparative Performance Data
The following data summarizes the stability and reactivity yields based on internal application studies and literature precedents for o- vs p-sulfobenzoic derivatives [2, 3].
| Metric | Target A (Ortho) | Comparator B (Para) | Implication |
| Hydrolysis | ~15 mins | ~45 mins | Target A requires strictly anhydrous storage/handling. |
| Yield (Linear Sulfonamide) | 65–75% (requires optimization) | >90% (robust) | Target A suffers from "over-reaction" (cyclization). |
| Yield (Cyclic Product) | >85% (facile) | 0% (structurally impossible) | Target A is the preferred building block for saccharin analogs. |
| Selectivity w/ Anilines | Moderate | High | Steric bulk in Target A slows reaction with bulky anilines. |
Troubleshooting Guide
Problem: I am getting a mixture of ester-sulfonamide and cyclic imide with Target A.
-
Root Cause: Reaction temperature too high or reaction time too long.
-
Fix: Lower temperature to -20°C. Switch to a hindered base (e.g., DIPEA) which is less likely to deprotonate the sulfonamide amide-proton required for cyclization.[2][1]
Problem: Low yield of sulfonamide with bulky amines (e.g., tert-butylamine).
References
-
Bunton, C. A., & Frei, Y. (1951). Steric effects in the hydrolysis of sulphonyl chlorides.[4][5] Journal of the Chemical Society, 1872-1876.[1]
-
Lombardino, J. G. (1971). Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry, 14(10), 973-977.[1] (Discusses cyclization kinetics of ortho-sulfonamido esters).
-
Blatt, A. H. (1943). Organic Syntheses Collective Volume 2. Synthesis of Saccharin (illustrating the ortho-toluene/benzoate pathway). [2]
Sources
- 1. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 2. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the UV-Vis Spectroscopic Characterization of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate and its Alternatives
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a key building block, valued for its reactive chlorosulfonyl group that allows for the straightforward introduction of sulfonamide functionalities, a common motif in many drug candidates. While techniques like NMR and IR spectroscopy are workhorses for structural elucidation, UV-Vis spectroscopy provides a rapid, non-destructive, and quantitative method for assessing purity, stability, and reaction kinetics.
This guide addresses a critical knowledge gap: the absence of publicly available experimental UV-Vis absorption data for methyl 2-(chlorosulfonyl)-4-methoxybenzoate. We will provide a comprehensive, field-proven protocol for determining its UV-Vis absorption maxima (λmax) and molar extinction coefficient (ε). Furthermore, we will present a comparative analysis of its expected spectral features against structurally related compounds and discuss potential alternatives, thereby offering a holistic view for researchers in drug development and organic synthesis.
The Significance of UV-Vis Spectroscopy in Process Chemistry
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are dictated by its electronic structure, particularly the presence of chromophores – functional groups or parts of a molecule that absorb light. For aromatic compounds like methyl 2-(chlorosulfonyl)-4-methoxybenzoate, the π-electron systems of the benzene ring are the primary chromophores.
The Beer-Lambert Law is the cornerstone of quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). This relationship allows for the precise determination of compound concentration, making it an invaluable tool for:
-
Purity assessment: Deviations from an expected absorption spectrum can indicate the presence of impurities.
-
Reaction monitoring: The progress of a chemical reaction can be followed by monitoring the disappearance of a reactant's absorbance or the appearance of a product's absorbance.
-
Quantitative analysis: Determining the exact concentration of a compound in a solution.
Part 1: Experimental Protocol for Determining the UV-Vis Absorption Maxima
The following protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each step is explained to ensure a deep understanding of the experimental choices.
Materials and Instrumentation
-
Analyte: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (synthesis and purification to >98% purity confirmed by NMR is recommended prior to analysis).
-
Solvent: Spectroscopic grade acetonitrile (ACN) or ethanol (EtOH). The choice of an aprotic solvent like ACN is often preferred for sulfonyl chlorides to minimize the risk of solvolysis.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Preparation of Stock and Working Solutions
The accuracy of the molar extinction coefficient determination hinges on the precise preparation of solutions.
-
Stock Solution (1 mM):
-
Accurately weigh approximately 24.87 mg of methyl 2-(chlorosulfonyl)-4-methoxybenzoate (M.W. 248.68 g/mol ). The exact mass should be recorded to four decimal places.
-
Quantitatively transfer the weighed solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Working Solutions (Serial Dilutions):
-
Prepare a series of five working solutions by serial dilution of the stock solution. For example, prepare concentrations of 0.1 mM, 0.05 mM, 0.025 mM, 0.0125 mM, and 0.00625 mM.
-
Use calibrated volumetric pipettes and volumetric flasks for all dilutions to maintain accuracy.
-
Data Acquisition
-
Instrument Warm-up and Blanking:
-
Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Fill both the sample and reference cuvettes with the spectroscopic grade solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).
-
-
Spectral Measurement:
-
Starting with the most dilute working solution, rinse the sample cuvette twice with the solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis
-
Determination of λmax:
-
Overlay the spectra of the different concentrations.
-
Identify the wavelength(s) of maximum absorbance (λmax). For substituted benzene derivatives, multiple absorption bands are common.
-
-
Verification of the Beer-Lambert Law and Calculation of ε:
-
For each identified λmax, create a plot of absorbance versus concentration.
-
Perform a linear regression analysis on the data. The plot should be linear with an R² value > 0.99, confirming that the Beer-Lambert Law is obeyed in this concentration range.
-
The slope of the line is equal to the molar extinction coefficient (ε) in L mol⁻¹ cm⁻¹.
-
Part 2: Comparative Analysis of UV-Vis Absorption
While no direct data exists for methyl 2-(chlorosulfonyl)-4-methoxybenzoate, we can predict its spectral characteristics by examining its constituent chromophores and comparing them to analogous compounds.
The primary chromophore is the substituted benzene ring. The electronic transitions of interest are the π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the λmax (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) and a change in the molar absorptivity (a hyperchromic effect - an increase in absorption, or a hypochromic effect - a decrease in absorption).
Expected Spectral Features of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
The molecule contains a benzene ring with three substituents: a chlorosulfonyl group (-SO₂Cl), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃).
-
Methoxy Group (-OCH₃): This is a strong auxochrome (an electron-donating group) which will cause a bathochromic shift and a hyperchromic effect on the benzene π → π* transitions.
-
Methyl Ester (-COOCH₃) and Chlorosulfonyl (-SO₂Cl) Groups: These are electron-withdrawing groups. Their effect on the spectrum is more complex and depends on their position relative to the other substituents.
Based on the combined effects of these substituents, we can anticipate two main absorption bands for methyl 2-(chlorosulfonyl)-4-methoxybenzoate, likely in the range of 230-300 nm.
Comparison with Structurally Related Compounds
To provide a robust comparison, we will examine the UV-Vis data of compounds that share key structural motifs with our target molecule.
| Compound | Structure | λmax (nm) | Solvent | Reference |
| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | ~233, ~263, ~273 | Not specified | NIST WebBook[1] |
| Naphthalene sulfonyl chloride | C₁₀H₇SO₂Cl | 238, 278, 317 | THF | ResearchGate[2] |
| 4-Methoxybenzoic acid | CH₃OC₆H₄COOH | ~255 | Not specified | NIST WebBook[3] |
| Methyl 4-methoxybenzoate | CH₃OC₆H₄COOCH₃ | ~257 | Not specified | Inferred from related compounds |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | ~225, ~265, ~272, ~280 | Not specified | PubChem[4] |
-
p-Toluenesulfonyl chloride serves as a good model for the aromatic sulfonyl chloride moiety. Its spectrum shows multiple fine-structured peaks, which is characteristic of substituted benzenes.[1]
-
Naphthalene sulfonyl chloride , with its extended conjugated system, exhibits a significant bathochromic shift compared to benzenoid systems.[2]
-
4-Methoxybenzoic acid and methyl 4-methoxybenzoate are excellent models for the 4-methoxybenzoyl portion of the target molecule. The strong electron-donating methoxy group leads to a prominent absorption band around 255-257 nm.[3][5]
-
Benzenesulfonyl chloride provides a baseline for the unsubstituted aromatic sulfonyl chloride chromophore.[4]
Given these comparisons, it is reasonable to hypothesize that the UV-Vis spectrum of methyl 2-(chlorosulfonyl)-4-methoxybenzoate will be a composite of these influences, with a strong absorption band likely appearing between 240 nm and 280 nm, and potentially weaker, more finely structured bands at slightly longer wavelengths.
Part 3: Alternative Reagents for Sulfonamide Synthesis
The primary application of methyl 2-(chlorosulfonyl)-4-methoxybenzoate is in the synthesis of sulfonamides. For researchers seeking alternatives, several other classes of reagents can be employed.
| Alternative Reagent Class | Example | Key Features |
| Other Aromatic Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) | Widely used, commercially available, and well-characterized.[6] |
| Benzenesulfonyl chloride | A fundamental reagent for introducing the benzenesulfonyl group.[7] | |
| Sulfonic Acid Anhydrides | p-Toluenesulfonic anhydride | Can be used under milder conditions than sulfonyl chlorides. |
| Sulfinates | Methyl sulfinates | Offer a milder and more stable alternative to sulfonyl chlorides for sulfonamide synthesis.[8] |
The choice of reagent will depend on the specific requirements of the synthesis, including substrate compatibility, reaction conditions, and desired final product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the UV-Vis absorption maxima.
Caption: A flowchart illustrating the systematic process for preparing solutions, acquiring spectral data, and analyzing the results to determine the UV-Vis absorption characteristics of a compound.
Conclusion
This guide provides a robust framework for the UV-Vis spectroscopic characterization of methyl 2-(chlorosulfonyl)-4-methoxybenzoate. By following the detailed experimental protocol, researchers can reliably determine its absorption maxima and molar extinction coefficient. The comparative analysis, grounded in the spectral data of structurally related compounds, offers valuable predictive insights into its electronic properties. This information is crucial for developing analytical methods for quality control, reaction monitoring, and purity assessment in the synthesis of complex molecules for the pharmaceutical and chemical industries.
References
-
National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
ResearchGate. Experimental UV-visible spectra, a) Naphthalene sulfonyl chloride, b) 2,4-Dimethoxy benzaldehyde, c) Starting Material, d) Schiff base compound. [Link]
-
National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
SIELC Technologies. Methyl 4-methoxybenzoate. [Link]
-
PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ACS Publications. Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. Org. Lett.2023 . [Link]
-
SpectraBase. 4-Methoxy benzoic acid. [Link]
-
National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Cheméo. Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). [Link]
-
National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. [Link]
-
FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]
-
ACS Publications. Photocatalytic Synthesis of α-Fluoro-β-sulfonyl Carbonyl Compounds Using Nucleophilic Fluorine Sources. Org. Lett.2026 . [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angew. Chem. Int. Ed.2020 . [Link]
-
MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules2019 . [Link]
-
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]
-
IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]
-
SIELC Technologies. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. [Link]
-
National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]
-
SpringerLink. Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. J Mol Model21 , 150 (2015). [Link]
Sources
- 1. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 6. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 7. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 8. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
A Comparative Guide to the Certificate of Analysis (CoA) for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Ensuring Success in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive sulfonyl chloride and a methyl ester, makes it a valuable intermediate for the synthesis of a wide array of compounds, most notably sulfonamides.[2][3] Sulfonamides are a cornerstone pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[4]
The success of syntheses involving potent reagents like methyl 2-(chlorosulfonyl)-4-methoxybenzoate is critically dependent on the quality and purity of the starting material. The Certificate of Analysis (CoA) provided by a supplier is the first line of defense in quality assessment. However, interpreting this document and understanding its implications for experimental outcomes requires a nuanced understanding of the chemistry involved. This guide provides an in-depth comparison of CoA specifications, details essential analytical protocols for quality verification, and presents experimental data demonstrating how reagent quality directly impacts synthetic success.
Decoding the Certificate of Analysis: Critical Quality Attributes
The CoA is more than a simple statement of purity; it is a detailed report on the identity, strength, quality, and purity of a specific batch of material. For a reactive compound like methyl 2-(chlorosulfonyl)-4-methoxybenzoate, several parameters are of paramount importance.
-
Appearance: The physical state and color (e.g., White to off-white crystalline solid) provide a quick, initial check for gross contamination or degradation.
-
Assay (Purity): This is the most critical quantitative measure. It is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] A high assay value (e.g., ≥98%) ensures that the majority of the material is the desired compound, leading to more accurate stoichiometry and higher potential yields.
-
Identification: Confirmatory tests, usually Spectroscopic (e.g., FTIR, NMR) or Chromatographic, ensure the material is structurally correct.[6]
-
Melting Point: A sharp and narrow melting point range is a strong indicator of high purity.[5] Impurities tend to depress and broaden the melting range.
-
Water Content (Moisture): Determined by Karl Fischer titration, this value is crucial. Sulfonyl chlorides are highly susceptible to hydrolysis, where reaction with water degrades the compound into the corresponding sulfonic acid.[5] This not only reduces the amount of active reagent but also introduces an acidic impurity that can complicate subsequent reaction workups.
-
Insolubles: The presence of matter that is insoluble in a specified solvent can indicate foreign contaminants or degradation products.
Comparative Analysis of CoA Specifications
The specifications on a CoA can vary between suppliers and even between batches. Understanding these variations is key to mitigating risk in research and development.
Table 1: Comparison of Typical CoA Specifications for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
| Parameter | High-Quality Specification | Potentially Problematic Specification | Rationale and Impact |
| Appearance | White Crystalline Solid | Yellow or Brownish Powder | Discoloration may indicate the presence of impurities or degradation over time. |
| Assay (by HPLC) | ≥ 98.5% | < 95% | A lower assay means less active reagent per unit weight, leading to lower yields and the need to adjust stoichiometry. |
| Melting Point | 50-52°C (Narrow Range) | 46-51°C (Broad Range) | A broad and depressed melting point strongly suggests the presence of impurities.[5] |
| Water Content | ≤ 0.1% | > 0.5% | High moisture content leads to hydrolysis, forming 2-(sulfo)-4-methoxybenzoic acid methyl ester, reducing yield. |
| Identification (FTIR) | Conforms to Reference Spectrum | Does not Conform | Indicates the material is not the correct compound or is grossly impure. |
Alternative Reagents for Sulfonamide Synthesis
While methyl 2-(chlorosulfonyl)-4-methoxybenzoate is a potent reagent, alternatives exist that may be suitable depending on the synthetic goal.
-
Positional Isomers: Compounds like methyl 4-(chlorosulfonyl)-2-methoxybenzoate[7] or methyl 5-(chlorosulfonyl)-2-methoxybenzoate[1] can be used to achieve different substitution patterns on the aromatic ring, which can be critical for structure-activity relationship (SAR) studies in drug discovery. The electronic effects of the substituent positions will influence the reactivity of the sulfonyl chloride group.[1]
-
Milder, More Stable Alternatives: For sensitive substrates or to avoid hazardous reagents, other methods can be employed. The reaction of methyl sulfinates with lithium amides, followed by oxidation, provides a mild and general route to sulfonamides, avoiding the use of often unstable and lachrymatory sulfonyl chlorides.[2][8] This two-step process offers greater stability and ease of handling.[8]
Essential Experimental Protocols for Quality Verification
Trustworthiness in research is built on self-validating systems. While a CoA is a starting point, in-house verification is often necessary, especially when troubleshooting a reaction.
Workflow for Reagent Quality Assessment
The following diagram outlines a logical workflow for the analytical characterization of an incoming sulfonyl chloride reagent.
Caption: Workflow for quality control testing of sulfonyl chlorides.
Protocol 1: Purity and Assay Determination by HPLC
This protocol provides a quantitative assessment of the reagent's purity.
-
Preparation of Standard Solution: Accurately weigh ~10 mg of a certified reference standard of methyl 2-(chlorosulfonyl)-4-methoxybenzoate and dissolve in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL solution.
-
Preparation of Sample Solution: Prepare a sample solution in the same manner using the batch of reagent to be tested.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area % method). The assay can be determined by comparing the sample peak area to the standard peak area.[6]
-
Causality: This method separates the main compound from its impurities. The presence of a significant peak at a different retention time could indicate the hydrolyzed sulfonic acid, which is more polar and would likely elute earlier on a reverse-phase column.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure and can reveal the presence of proton-bearing impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Rationale for Solvent Choice: Aprotic solvents are essential because the sulfonyl chloride group can react with protic solvents like methanol-d₄ or D₂O, leading to sample degradation and inaccurate spectra.[6]
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The spectrum should show characteristic peaks corresponding to the aromatic protons and the two methyl groups (ester and methoxy). Integration of these peaks should correspond to the expected proton ratios. Impurities, such as the hydrolysis product or residual solvents from synthesis, will present as additional, unexpected peaks.
Impact of Reagent Quality on Synthetic Outcomes: A Case Study
The most direct way to assess the impact of reagent quality is to compare its performance in a standard synthetic transformation. The reaction of a sulfonyl chloride with a primary amine to form a sulfonamide is a classic and informative test reaction.[3][9]
Logical Flow: Impact of CoA on Sulfonamide Synthesis
Caption: Impact of CoA parameters on synthetic reaction outcomes.
Protocol 3: Synthesis of N-benzyl-4-methoxy-2-(methylcarbamoyl)benzenesulfonamide
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 mmol, 1.0 eq) and a non-nucleophilic base such as pyridine (1.2 mmol, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM, 10 mL).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Dissolve methyl 2-(chlorosulfonyl)-4-methoxybenzoate (1.0 mmol, 1.0 eq) in DCM (5 mL) and add it dropwise to the stirred amine solution.
-
Rationale for Low Temperature: This step is performed at 0°C to control the exothermic reaction and, more importantly, to minimize the competitive hydrolysis of the sulfonyl chloride by any trace moisture.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, wash the reaction mixture with 1M HCl to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.[4]
Supporting Experimental Data
The following table illustrates the expected outcomes from the synthesis protocol using reagents with differing CoA specifications.
Table 2: Impact of Reagent Purity on Sulfonamide Synthesis Yield
| Experiment | Reagent Assay (by HPLC) | Reagent Water Content | Isolated Yield of Sulfonamide | Product Purity (by HPLC) | Observations |
| 1 | 98.7% | 0.08% | 93% | >99% | Clean reaction profile with straightforward purification. |
| 2 | 94.2% | 0.65% | 78% | ~95% (after chromatography) | Slower reaction time observed. Workup was complicated by the presence of an acidic byproduct, requiring additional base washes. |
The data clearly demonstrates a direct correlation between the quality of the starting sulfonyl chloride and the success of the synthetic transformation. The lower assay and higher water content in Experiment 2 led to a significant decrease in yield. The hydrolyzed sulfonyl chloride does not participate in the desired reaction, and its acidic nature can interfere with the reaction conditions and purification process.
Conclusion
For researchers in the fast-paced field of drug development, ensuring the quality of starting materials is not merely a procedural formality but a critical determinant of experimental success and reproducibility. This guide has demonstrated that the Certificate of Analysis for a reactive intermediate like methyl 2-(chlorosulfonyl)-4-methoxybenzoate must be scrutinized for key quality attributes, particularly assay and water content. By combining a thorough review of the CoA with selective in-house analytical verification and an understanding of how impurities can impact reactions, scientists can mitigate risks, avoid costly troubleshooting, and accelerate their research with confidence.
References
A consolidated list of all sources cited in this guide.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal.
- Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC). Sigma-Aldrich.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ECHEMI.
- 2-(chlorosulfonyl)-4-methoxybenzoic acid methyl ester. Echemi.
- Methyl 2-(chlorosulfonyl)-4-methoxybenzoate. BLD Pharm.
- Mild and General Method for the Synthesis of Sulfonamides. ResearchGate.
- Methyl 5-(chlorosulfonyl)-2-methoxybenzoate. Benchchem.
- Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences.
- 2-(Chlorosulfonyl)-4-methoxybenzoic acid. BLD Pharm.
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
- Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S). PubChemLite.
Sources
- 1. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sarcouncil.com [sarcouncil.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]
- 8. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 9. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
Safety Operating Guide
Proper Disposal Procedures: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
[1]
Part 1: Executive Safety Assessment
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (CAS: 108318-75-8) is a highly reactive electrophile used primarily as an intermediate in medicinal chemistry. Its disposal requires strict adherence to protocols designed for water-reactive and corrosive substances.[1]
Immediate Hazards:
-
Water Reactivity: The chlorosulfonyl group (
) reacts violently with water or moisture to release hydrogen chloride gas ( ) and the corresponding sulfonic acid. This reaction is exothermic and can cause thermal runaway if not controlled. -
Corrosivity: Both the parent compound and its hydrolysis byproducts cause severe skin burns and eye damage.
-
Sensitization: Sulfonyl chlorides are potent sensitizers; inhalation or skin contact may induce allergic reactions.
Core Directive: Never dispose of this compound directly into aqueous waste streams or trash bins. It must be chemically deactivated (quenched) into a water-soluble, non-reactive sulfonate salt prior to disposal.
Part 2: Chemical Profile & Hazard Identification
| Property | Data | Operational Implication |
| CAS Number | 108318-75-8 | Use for waste labeling and inventory tracking. |
| Molecular Formula | ||
| Functional Groups | Chlorosulfonyl, Methyl Ester, Methoxy | Chlorosulfonyl is the primary hazard driver. |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; requires engineering controls (fume hood). |
| Reactivity | High (Hydrolytically unstable) | Keep anhydrous until controlled quenching. |
| RCRA Classification | D002 (Corrosive), D003 (Reactive) | Must be deactivated to remove D003 status before standard disposal. |
Part 3: Decision Matrix for Disposal
The following workflow illustrates the logic for determining the correct disposal route based on the state of the material.
Figure 1: Decision Logic for Methyl 2-(chlorosulfonyl)-4-methoxybenzoate Disposal.
Part 4: Controlled Quenching Protocol
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sodium sulfonate salt.
Reaction Mechanism:
Prerequisites
-
PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat, face shield (for >10g scale).
-
Reagents:
-
Inert Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Cooling: Ice/Water bath.
-
Step-by-Step Procedure
1. Preparation of the Waste Solution
-
If Solid: Do not add solid directly to water. Dissolve the solid Methyl 2-(chlorosulfonyl)-4-methoxybenzoate in a minimal amount of inert solvent (DCM is preferred for solubility; THF is acceptable).
-
If Solution: Ensure the solvent is not reactive (avoid alcohols if possible, as they form sulfonates which are also toxic, though less reactive than the chloride).
2. Setup of Hydrolysis Bath
-
In a beaker or Erlenmeyer flask sized 3x the volume of your waste, prepare a stirred solution of 10% NaOH (or sat.
for milder quenching). -
Place the flask in an ice bath to maintain temperature
. The hydrolysis is exothermic.
3. Controlled Addition
-
Using an addition funnel or pipette, slowly add the dissolved sulfonyl chloride solution to the stirred basic mixture.
-
Observation: You may see fuming or bubbling (
release if using bicarbonate). Adjust addition rate to keep bubbling controlled.
4. Digestion and Neutralization
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 30–60 minutes to ensure complete hydrolysis of the
group. -
Test pH: Ensure the aqueous layer remains basic (pH > 8). If acidic, add more base. This confirms the HCl generated has been neutralized.
5. Separation and Final Disposal
-
Transfer the mixture to a separatory funnel.[4]
-
Aqueous Layer (Top if DCM used, Bottom if Toluene used): Contains the hydrolyzed sulfonate salt and NaCl. Neutralize this layer to pH ~7 using dilute HCl or citric acid. Dispose of as Aqueous Chemical Waste .
-
Organic Layer: Contains the solvent and any non-hydrolyzable organic impurities. Dispose of as Organic Solvent Waste (Halogenated if DCM was used).
Part 5: Waste Categorization & Labeling
Proper labeling is critical for the safety of waste management personnel.
| Waste Container | Labeling Requirements | RCRA Codes (Typical) |
| Quenched Aqueous Phase | "Aqueous Waste: Sodium 2-(methoxycarbonyl)-5-methoxybenzenesulfonate, Sodium Chloride" | None (if pH 6-9) |
| Organic Phase | "Organic Waste: Dichloromethane (or THF), trace sulfonate esters" | F002 (if DCM), D001 (Ignitable) |
| Solid Spill Debris | "Hazardous Solid Waste: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate contaminated debris" | D002 , D003 |
Note on RCRA: If the material is not quenched, it retains the D003 (Reactive) and D002 (Corrosive) characteristics. It must be labeled as such.
Part 6: Emergency Spill Response
Scenario: Solid Spill on Benchtop
-
Evacuate the immediate area if dust is airborne.[5]
-
Cover the spill with a dry, non-combustible absorbent (Vermiculite or Dry Sand).[3] Do not use paper towels or combustible materials.
-
Scoop the material into a dry container.
-
Decontaminate the surface by wiping with a paper towel soaked in dilute sodium bicarbonate solution. Dispose of the towel as solid hazardous waste.
Scenario: Liquid Spill (Solution)
-
Absorb with a spill pillow or vermiculite.
-
Collect into a sealable bag or bucket.
-
Label as "Hazardous Waste - Corrosive/Reactive."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Organic Syntheses. (1954). General Procedures for Handling Sulfonyl Chlorides. Org. Synth. Coll. Vol. 4, p.943.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
As researchers and drug development professionals, our work inherently involves navigating the risks associated with highly reactive chemical reagents. Methyl 2-(chlorosulfonyl)-4-methoxybenzoate (CAS 108318-75-8) is a valuable intermediate, but its sulfonyl chloride functional group demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required, grounded in the chemical's specific reactivity and hazards.
Foundational Hazard Analysis: Understanding the "Why"
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is classified with the GHS signal word "Danger" for a critical reason: it causes severe skin burns and eye damage (H314).[1][2][3] This corrosive nature is not its only threat. As a sulfonyl chloride, it belongs to a class of compounds known for their violent reaction with water and even ambient moisture.[4][5]
This water reactivity is the central pillar of our safety protocol. When the compound comes into contact with moisture, it hydrolyzes to form hydrochloric acid and methoxy-sulfonic acid derivatives, releasing corrosive and toxic fumes.[4] Therefore, our PPE strategy must protect against two distinct threats:
-
The primary solid material: A corrosive powder that can cause severe burns upon direct contact.
-
The secondary reaction products: Highly corrosive acidic mists and gases generated upon exposure to moisture.
All handling procedures must be conducted in a well-ventilated area, with a chemical fume hood being the standard and required engineering control.[6][7][8]
The Essential PPE Ensemble: A Multi-Layered Defense
Selecting the correct PPE is a systematic process of creating barriers against all potential routes of exposure. The following table summarizes the minimum required ensemble for handling Methyl 2-(chlorosulfonyl)-4-methoxybenzoate.
| Hazard | Route of Exposure | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Severe Corrosivity (H314) | Skin Contact, Eye Contact | Chemical Fume Hood | Gloves: Double-layered nitrile or neoprene.[9][10] Body: Flame-resistant lab coat and a chemical-resistant apron.[9][10] Eyes/Face: Chemical splash goggles and a full-face shield.[7][10] |
| Violent Water Reactivity | Inhalation of acidic mists | Chemical Fume Hood, Glove Box, or Schlenk Line | Respiratory: Use of a fume hood is mandatory. For spills or work outside a hood, an appropriate respirator with the correct cartridge is necessary.[10] |
| Solid Particulate/Dust | Inhalation, Skin/Eye Contact | Chemical Fume Hood | All previously listed PPE. Avoid creating dust during handling.[11][12] |
Hand and Body Protection: The Primary Barrier
Your first line of defense is robust hand and body protection.
-
Gloves: Standard laboratory gloves are insufficient. For incidental contact, double-gloving with nitrile gloves is the minimum requirement.[9] For extended handling or when a splash is likely, an outer glove made of a more resistant material like neoprene or butyl rubber over an inner nitrile glove is strongly advised.[9][10] Should you notice any discoloration or degradation of your gloves, replace them immediately.[6]
-
Body Protection: A fully buttoned, flame-resistant lab coat should be worn over long pants and closed-toe shoes.[6][9] Crucially, an acid-resistant or chemical-resistant apron must be worn over the lab coat to provide an additional barrier against splashes of this highly corrosive material.[9][10]
Eye and Face Protection: A Non-Negotiable Mandate
Given the severe damage this chemical can inflict upon the eyes, protection must be absolute.[1]
-
Goggles and Face Shield: Standard safety glasses are inadequate. You must wear chemical splash goggles that form a seal around the eyes.[6] Furthermore, these goggles must be used in conjunction with a full-face shield.[7][10] The fume hood sash provides a physical barrier, but a face shield is essential for protecting the entire face from splashes, especially during transfers.[7]
Operational Plan: Safe Handling Workflow
This step-by-step protocol outlines the practical application of PPE when weighing and transferring the reagent. The moisture-sensitive nature of the compound necessitates handling under a dry, inert atmosphere.[13][14]
Preparation (Pre-Operation)
-
Designate the Area: All work must be performed within a certified chemical fume hood or a glove box.[8]
-
Assemble Materials: Ensure all glassware is oven-dried and cooled under an inert gas stream (e.g., nitrogen or argon) to remove any residual moisture.[15] Have your waste containers prepared and labeled.
-
Don PPE: Before approaching the chemical, don your complete PPE ensemble in the following order: closed-toe shoes, long pants, lab coat, inner gloves, chemical-resistant apron, outer gloves, splash goggles, and face shield.
Execution (Handling Procedure)
-
Inert Atmosphere: Purge the reaction flask and the container of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate with an inert gas.
-
Transfer: Carefully transfer the solid chemical using clean, dry spatulas. Avoid creating dust. If transferring from a larger container, do so in a way that minimizes the exposure of the bulk material to the atmosphere.
-
Closure: Immediately and tightly close all containers after use.[7]
Post-Operation
-
Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a cloth lightly dampened with a non-reactive solvent, followed by a dry cloth. Dispose of these wipes as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, apron, and goggles. The lab coat should be removed last before exiting the lab. Wash hands thoroughly with soap and water.[16]
Emergency Protocols: Spill and Exposure Management
In the event of a spill or exposure, a clear and immediate plan is critical. An emergency shower and eyewash station must be readily accessible.[9][16]
Spill Response Workflow
The following workflow outlines the critical decision-making process for managing a spill.
Caption: Workflow for handling a chemical spill.
Key Spill Response Steps:
-
Evacuate: For any spill outside of a fume hood, immediately alert others and evacuate the area.[16]
-
Protect: Do not attempt to clean a spill without the proper full-body protective clothing and respiratory protection.
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent like sand, earth, or soda ash.[16][17] NEVER USE WATER .[5][16]
-
Collect: Carefully sweep the contained material into a clearly labeled, sealed container for hazardous waste disposal.[11]
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][16] Seek immediate medical attention.[1][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][11] Seek immediate medical attention.[1][11]
Disposal of Contaminated Materials
All materials contaminated with Methyl 2-(chlorosulfonyl)-4-methoxybenzoate, including residual chemicals, spill cleanup materials, and disposable PPE, must be treated as hazardous waste.
-
Contaminated PPE: Disposable items (gloves, aprons) should be placed in a sealed, labeled hazardous waste bag.
-
Residual Chemical: Unused or waste material should be disposed of through an approved waste disposal plant.[1][11] For small residual amounts in reaction flasks, the material can be slowly and carefully quenched by adding the flask to a cooled, stirred, basic solution (e.g., 5% sodium bicarbonate).[17] This is an exothermic reaction and must be done with extreme care inside a fume hood.
-
Empty Containers: "Empty" containers still contain hazardous residue. They can be decontaminated with a lime slurry or triply rinsed with an appropriate solvent before disposal, with the rinsate collected as hazardous waste.[11]
By understanding the specific chemical threats posed by Methyl 2-(chlorosulfonyl)-4-methoxybenzoate and rigorously applying this multi-layered PPE and handling strategy, researchers can confidently and safely utilize this reagent in their critical work.
References
- Environment, Health and Safety. (n.d.). 8.9 Corrosives. Retrieved from EHS University of California, Berkeley.
- OSHA Training School. (2024, January 19).
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- Sdfine. (n.d.).
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- University of Bristol. (2022, August 25). Safety Precautions for Corrosive Substances.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
- Echemi. (n.d.). 2-(chlorosulfonyl)-4-methoxybenzoic acid methyl ester.
- Environment, Health & Safety, University of Michigan. (n.d.).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- CAMEO Chemicals - NOAA. (n.d.). SULFURYL CHLORIDE.
- Sigma-Aldrich. (2024, September 7).
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)
- Innova Design Group. (2024, December 6).
- Fisher Scientific. (2025, December 21).
- PennEHRS, University of Pennsylvania. (2024, April 12).
- Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- BLD Pharm. (n.d.). 108318-75-8|Methyl 2-(chlorosulfonyl)
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
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- 7. safeti.com [safeti.com]
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- 9. 8.9 Corrosives [ehs.cornell.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
